4-Amino-D,L-benzylsuccinic Acid
Description
The exact mass of the compound 4-Aminobenzylsuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(4-aminophenyl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYHPQQWPDLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977010 | |
| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-53-2, 75043-31-1 | |
| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobenzylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(4-aminophenyl)methyl]butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-D,L-benzylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 4-Amino-D,L-benzylsuccinic Acid, a compound of interest for its potential applications in biochemical research and drug discovery. The synthesis route described herein is a multi-step process commencing from readily available starting materials.
Synthesis Strategy
The synthesis of this compound can be strategically approached through a three-step process. This method involves an initial Stobbe condensation, followed by a reduction of both an alkene and a nitro group, and concluding with ester hydrolysis. This pathway is advantageous as it builds the carbon skeleton and incorporates the necessary functional groups in a controlled manner.
A plausible synthetic route begins with the Stobbe condensation of 4-nitrobenzaldehyde with diethyl succinate. This reaction, conducted in the presence of a strong base, forms an alkylidene succinic acid monoester. The subsequent step involves the reduction of the carbon-carbon double bond and the nitro group. Finally, hydrolysis of the ester yields the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of 2-((4-Nitrophenyl)methylene)succinic acid 4-ethyl ester via Stobbe Condensation
The initial step involves the condensation of 4-nitrobenzaldehyde with diethyl succinate to form the intermediate, 2-((4-nitrophenyl)methylene)succinic acid 4-ethyl ester.
-
Materials:
-
4-Nitrobenzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of potassium tert-butoxide is prepared by dissolving potassium metal in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, a mixture of 4-nitrobenzaldehyde and diethyl succinate (in equimolar amounts to the base) is added dropwise at room temperature with vigorous stirring.
-
The reaction mixture is then heated to reflux for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess tert-butanol is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.
-
The precipitate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 2-((4-nitrophenyl)methylene)succinic acid 4-ethyl ester.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Step 2: Reduction of 2-((4-Nitrophenyl)methyl)succinic acid 4-ethyl ester
This step aims to reduce the carbon-carbon double bond of the alkylidene succinic acid and the nitro group. Catalytic hydrogenation is a common and effective method for this transformation.
-
Materials:
-
2-((4-Nitrophenyl)methylene)succinic acid 4-ethyl ester
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
-
-
Procedure:
-
The nitro-substituted alkylidene succinic acid ester from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 1-4 atm pressure).
-
The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed, or no further hydrogen uptake is observed.
-
The progress of the reaction is monitored by TLC or HPLC to confirm the disappearance of the starting material.
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-((4-aminophenyl)methyl)succinic acid 4-ethyl ester.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions.
-
Materials:
-
2-((4-Aminophenyl)methyl)succinic acid 4-ethyl ester
-
Sodium hydroxide or Hydrochloric acid
-
Water
-
Ethanol (optional, as a co-solvent)
-
-
Procedure (Basic Hydrolysis):
-
The amino ester from Step 2 is dissolved in a mixture of water and ethanol.
-
An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC until the starting material is completely consumed.
-
After cooling to room temperature, the reaction mixture is neutralized with hydrochloric acid to a pH of approximately 7.
-
The product may precipitate upon neutralization. If not, the solution can be concentrated, and the pH carefully adjusted to the isoelectric point of the amino acid to induce precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Quantitative Data
| Step | Product | Starting Materials | Molar Ratio (Starting Materials) | Typical Yield (%) | Purity (%) |
| 1 | 2-((4-Nitrophenyl)methylene)succinic acid 4-ethyl ester | 4-Nitrobenzaldehyde, Diethyl succinate, Potassium tert-butoxide | 1 : 1 : 1.1 | 70-85 | >95 (after purification) |
| 2 | 2-((4-Aminophenyl)methyl)succinic acid 4-ethyl ester | 2-((4-Nitrophenyl)methylene)succinic acid 4-ethyl ester, H₂, 10% Pd/C | Substrate : Catalyst (w/w) ~10:1 | 85-95 | >98 |
| 3 | This compound | 2-((4-Aminophenyl)methyl)succinic acid 4-ethyl ester, NaOH | 1 : 2-3 | 80-90 | >99 (after recrystallization) |
Note: The yields and purities are estimates based on typical reaction efficiencies for these types of transformations and may vary depending on the specific reaction conditions and scale.
Visualizations
mechanism of action of 4-Amino-D,L-benzylsuccinic Acid
An In-depth Technical Guide on the Mechanism of Action of 4-Amino-D,L-benzylsuccinic Acid
Abstract
This compound is a derivative of benzylsuccinic acid, recognized primarily for its role as a competitive inhibitor of metalloenzymes, particularly zinc-dependent carboxypeptidases. Its mechanism of action is rooted in its structural analogy to the C-terminal end of peptide substrates, enabling it to bind with high affinity to the enzyme's active site. This guide provides a detailed examination of its molecular interactions, inhibitory kinetics, and the broader implications of its activity against key enzyme targets such as Carboxypeptidase A and Glutamate Carboxypeptidase II. It includes summaries of quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant biochemical pathways and experimental workflows.
Core Mechanism of Action: Competitive Inhibition of Carboxypeptidases
This compound functions as a potent, competitive inhibitor of carboxypeptidases, such as Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB).[1][2][3] The core of its inhibitory action lies in its structural design as a biomimetic of a peptide substrate at the point of hydrolysis.[1]
-
Substrate Mimicry : The molecule is an analogue of the amino acid phenylalanine, which allows it to fit effectively into the active site of enzymes that recognize and cleave C-terminal amino acids.[1]
-
Competitive Binding : By resembling the natural substrate, it competes for binding to the enzyme's active site. This prevents the binding and subsequent cleavage of the actual substrate.[1] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) of the enzyme for its substrate, while the maximum reaction velocity (Vₘₐₓ) remains unchanged.[2]
-
Structural Features for Potency : The dicarboxylic acid nature of the succinic acid backbone is critical for its high inhibitory potency, often making it a stronger inhibitor than corresponding monocarboxylic acids.[1] The addition of the 4-amino group to the benzyl ring can introduce new functional interactions within the enzyme's active site, potentially altering its binding affinity and specificity.[1]
Molecular Interactions at the Enzyme Active Site
The high-affinity binding of benzylsuccinate derivatives to carboxypeptidases is a result of a coordinated set of interactions between the inhibitor's functional groups and the enzyme's active site residues.[2]
-
Zinc Chelation : One of the two carboxylate groups on the succinic acid backbone is primarily responsible for chelating the essential zinc ion (Zn²⁺) located in the catalytic center of the enzyme. This direct coordination is a fundamental aspect of the inhibitory mechanism for this class of compounds.[2]
-
Terminal Carboxylate Interaction : The second, non-coordinating carboxylate group forms crucial hydrogen bonds and salt bridge interactions with key amino acid residues within the active site.[2]
-
Hydrophobic Pocket Binding : The aromatic benzyl group fits into a hydrophobic pocket (the S1' subsite) of the enzyme, mimicking the side chain of a C-terminal aromatic amino acid like phenylalanine.[2][4] This interaction is critical for binding specificity and affinity.
-
Role of the 4-Amino Group : The amino group on the benzyl ring can alter the electronic properties of the molecule and provides a site for potential additional hydrogen bonding or ionic interactions within the active site, further refining its inhibitory characteristics.[1]
The combination of these interactions—metal coordination, hydrogen bonding, and hydrophobic contacts—results in the potent and specific inhibition of carboxypeptidases.[2]
Quantitative Inhibition Data
While specific kinetic data for this compound is not extensively detailed in the available literature, data for its parent compound and related structures illustrate the potency of this inhibitor class.[1][2] Inhibition constants (Kᵢ) for many carboxypeptidase inhibitors are typically in the nanomolar to micromolar range.[2]
| Inhibitor | Enzyme | Inhibition Type | Kᵢ Value | Citation |
| L-benzylsuccinate | Wheat Serine Carboxypeptidase II | Competitive | 0.2 mM | [1] |
| D,L-benzylsuccinic acid | Carboxypeptidase A (CPA) | Competitive | Not Specified | [1][5] |
| Carboxypeptidase G2 Inhibitor | Carboxypeptidase G2 (CPG2) | Not Specified | 0.3 µM | [6] |
| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | Glutamate Carboxypeptidase II (GCPII) | Competitive | IC₅₀ = 300 pM | [7] |
Extended Target Profile: Glutamate Carboxypeptidase II (GCPII)
Beyond pancreatic carboxypeptidases, inhibitors with a similar chemical scaffold have been developed to target Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase).[7][8] GCPII is a zinc metalloenzyme that hydrolyzes the neurotransmitter N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate and L-glutamate.[8][9]
The inhibition of GCPII is a key therapeutic strategy in the context of various neurological disorders.[7] By blocking GCPII, inhibitors prevent the breakdown of NAAG. This leads to two primary neuroprotective effects:
-
Increased NAAG Levels : Elevated NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which is neuroprotective.[7][8]
-
Reduced Glutamate Levels : The inhibition reduces the production of glutamate from NAAG hydrolysis, thereby mitigating glutamate-mediated excitotoxicity, a key factor in neuronal damage in conditions like stroke and neuropathic pain.[7][9]
Given the structural similarities between the active sites of zinc metallopeptidases, this compound may also exhibit activity against GCPII, a possibility that warrants further investigation for drug development professionals.
Experimental Protocols
Carboxypeptidase A (CPA) Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard enzymatic assay procedures for CPA and is suitable for determining the inhibitory activity of compounds like this compound.[10] The assay measures the hydrolysis of the substrate hippuryl-L-phenylalanine, which results in an increase in absorbance at 254 nm.
A. Reagents and Materials:
-
Buffer : 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.
-
Substrate Stock : 10 mM Hippuryl-L-phenylalanine dissolved in 100% ethanol.
-
Substrate Working Solution : Dilute the substrate stock in the Buffer to a final concentration of 1.0 mM.
-
Enzyme : Carboxypeptidase A solution (e.g., 4-8 units/mL in cold buffer).
-
Inhibitor Stock : this compound dissolved in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 10 mM).
-
Equipment : UV-Vis spectrophotometer with temperature control, quartz cuvettes.
B. Assay Procedure:
-
Reaction Setup : Prepare reaction mixtures in cuvettes. For a 3.0 mL final volume:
-
Blank Reaction : 2.9 mL of Substrate Working Solution + 0.1 mL of enzyme diluent (buffer).
-
Control Reaction (No Inhibitor) : 2.9 mL of Substrate Working Solution.
-
Test Reaction (With Inhibitor) : 2.8 mL of Substrate Working Solution + 0.1 mL of the desired concentration of inhibitor solution (prepare serial dilutions).
-
-
Equilibration : Equilibrate all cuvettes and the enzyme solution to 25°C in the spectrophotometer.
-
Initiate Reaction : To the Control and Test cuvettes, add 0.1 mL of the Carboxypeptidase A enzyme solution. Mix immediately by inversion.
-
Data Acquisition : Immediately begin recording the increase in absorbance at 254 nm (A₂₅₄) every 15 seconds for approximately 5 minutes.
-
Analysis :
-
Calculate the rate of reaction (ΔA₂₅₄/minute) from the linear portion of the curve for both control and test reactions.
-
The percent inhibition is calculated as: [1 - (Rate_Test / Rate_Control)] * 100.
-
To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
To determine the Kᵢ and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.
-
X-ray Crystallography for Inhibitor-Enzyme Complex Analysis
X-ray crystallography provides a static, high-resolution snapshot of how an inhibitor binds within the enzyme's active site.[2] This method was used to elucidate the binding mode of L-benzylsuccinic acid with Carboxypeptidase T, revealing critical insights into substrate recognition and catalysis.[4]
A. General Methodology:
-
Protein Expression and Purification : The target enzyme (e.g., Carboxypeptidase A) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Co-crystallization : The purified enzyme is mixed with a molar excess of the inhibitor (this compound) and incubated to allow for complex formation. Crystallization conditions (e.g., pH, precipitant, temperature) are screened to find those that produce high-quality, single crystals of the enzyme-inhibitor complex.
-
Data Collection : The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the electron density map of the unit cell.
-
The structure is solved using molecular replacement, using a known structure of the enzyme as a search model.
-
The inhibitor molecule is manually built into the electron density observed in the active site.
-
The complete model is refined against the experimental data to optimize its geometry and fit to the electron density map.
-
-
Structural Analysis : The final, refined structure reveals the precise orientation of the inhibitor and its specific interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) with the amino acid residues of the active site. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.[4]
References
- 1. This compound | 61445-53-2 | Benchchem [benchchem.com]
- 2. This compound | RUO | Sigma-Aldrich [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. rcsb.org [rcsb.org]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer | The EMBO Journal [link.springer.com]
- 10. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]
The Structure-Activity Relationship of Benzylsuccinic Acid Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylsuccinic acid and its derivatives represent a versatile class of small molecules with a broad spectrum of biological activities, positioning them as compelling scaffolds in drug discovery and development. Primarily recognized for their potent inhibition of metalloenzymes, particularly carboxypeptidase A (CPA), their therapeutic potential extends to metabolic disorders, cancer, and beyond. The core structure, characterized by a benzyl group attached to a succinic acid moiety, provides a key framework for interaction with enzyme active sites. Strategic modifications to this scaffold have been shown to significantly modulate potency and selectivity, offering a rich landscape for structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of the SAR of benzylsuccinic acid derivatives, summarizing quantitative biological data, detailing relevant experimental protocols, and visualizing key molecular pathways to inform future research and therapeutic design.
Core Biological Activities and Molecular Targets
The biological effects of benzylsuccinic acid derivatives are primarily attributed to their ability to interact with and modulate the activity of specific enzymes and receptors.
Inhibition of Carboxypeptidase A (CPA)
(S)-2-benzylsuccinic acid is a well-established and potent competitive inhibitor of Carboxypeptidase A, a zinc-containing metalloenzyme responsible for hydrolyzing C-terminal amino acids with aromatic or bulky aliphatic side chains.[1][2] The inhibitory activity stems from the ability of the two carboxylate groups of benzylsuccinic acid to coordinate with the active site zinc ion and mimic the tetrahedral transition state of peptide hydrolysis.[1][3] The active site of CPA features a hydrophobic S1' pocket that accommodates the benzyl group of the inhibitor, contributing to binding affinity.[3][4] Key amino acid residues in the active site, such as Arg-145, Tyr-248, and Glu-270, are crucial for substrate and inhibitor binding.[1]
Inhibition of Nna1 (Cytosolic Carboxypeptidase)
Derivatives of 2-benzylsuccinic acid have also demonstrated inhibitory activity against Nna1, a cytosolic carboxypeptidase.[2] Inhibition of Nna1 has been observed at millimolar concentrations, suggesting a broader activity against carboxypeptidases beyond CPA.[2]
Modulation of Insulin Signaling
Benzylsuccinic acid derivatives can directly influence the insulin signaling pathway by inhibiting insulin binding and the tyrosine kinase activity of the insulin receptor.[2][5] This interaction can modulate glucose uptake and metabolism, forming the basis for the development of hypoglycemic agents.[5]
Anticancer Activity
Certain derivatives of benzylsuccinic acid have exhibited promising anticancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines.[2][6] The precise mechanisms are still under investigation but are believed to involve the intrinsic mitochondrial pathway.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of benzylsuccinic acid derivatives can be significantly altered by modifications at various positions of the molecule.
SAR for Carboxypeptidase A Inhibition
The following table summarizes the inhibitory activity (Ki) of various benzylsuccinic acid derivatives against Carboxypeptidase A, highlighting key structural modifications and their impact on potency.
| Derivative | Modification | Ki (µM) | Key Observations & References |
| (2RS)-2-Benzylsuccinic acid | Parent compound (racemic) | 0.22 ± 0.05 | Potent inhibitor, serving as a benchmark.[2][7][8] |
| (R)-2-Benzyl-2-methylsuccinic acid | Methyl group at C2 | 0.15 | Introduction of a methyl group at the alpha position can slightly enhance potency, potentially by occupying a small cavity in the active site.[9] |
| (S)-2-Benzyl-2-methylsuccinic acid | Methyl group at C2 | 17 | Stereochemistry at C2 is critical; the (S)-enantiomer is significantly less potent.[9] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxylate replaced with phosphonate | 0.22 ± 0.05 | Phosphonic acid analog is equipotent to the parent compound, indicating the phosphonate group can effectively mimic the tetrahedral transition state.[7][8] |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | Monoethyl ester of phosphonic acid analog | 0.72 ± 0.3 | Esterification of the phosphonate slightly reduces potency.[7][8] |
| 2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acid | Thio-analog of the monoethyl ester | 2.1 ± 0.6 | Replacement of oxygen with sulfur in the phosphonate ester further reduces potency.[7][8] |
| (2RS)-2-Benzyl-4-phosphonobutyric acid | Chain extension of phosphonic acid analog | 370 ± 60 | Increasing the distance between the phosphonate and the other carboxylate group drastically decreases inhibitory activity.[7][8] |
| 2-Benzyl-3-hydroxybutanoic acid | Carboxylate replaced with hydroxyl | 107 | A hydroxyl group is a much weaker zinc-ligating group compared to a carboxylate, leading to a significant loss of potency.[2][7] |
SAR for Hypoglycemic Activity
The development of the antidiabetic drug mitiglinide, a derivative of (S)-2-benzylsuccinic acid, underscores the potential of this scaffold in managing hyperglycemia.[2] SAR studies have shown that specific amide derivatives of benzylsuccinic acid exhibit significant hypoglycemic activity. For instance, compounds 6c, 6e, and 6g from a synthesized series demonstrated good hypoglycemic effects, with 6e showing potency comparable to nateglinide.[10] The general structure involves the amidation of one of the carboxylic acid groups, often with a cyclic amine moiety, while retaining the core benzylsuccinic acid structure.
SAR for Anticancer Activity
While extensive quantitative SAR data for a broad range of benzylsuccinic acid derivatives as anticancer agents is still emerging, studies on related structures provide valuable insights. The induction of apoptosis is a key mechanism. The cytotoxic effects are often evaluated using assays like the MTT assay to determine the IC50 values against various cancer cell lines. For example, some benzoic acid derivatives have shown potent anticancer activity, with IC50 values in the micromolar range against cell lines like MCF-7.[11][12] The lipophilicity and the nature and position of substituents on the aromatic ring are expected to play a crucial role in the anticancer potency of benzylsuccinic acid derivatives.
Experimental Protocols
General Synthesis of Benzylsuccinic Acid Derivatives
A common synthetic route to benzylsuccinic acid involves the condensation of ethyl succinate with a substituted benzaldehyde, followed by hydrolysis, anhydridization, amidation, and hydrogenation.[10] Another approach is the benzylation of diethyl succinate using a benzyl halide in the presence of a base, followed by hydrolysis.
Example Protocol: Benzylation of Ethyl Acetoacetate (a precursor step)
-
To a suspension of sodium (0.17 g) in 30 ml of absolute ethanol, add ethyl acetoacetate (0.91 g) dropwise after the sodium has dissolved.
-
Reflux the mixture for 30 minutes.
-
Add a solution of benzyl chloride (0.974 g) dropwise.
-
Reflux the resulting mixture for 11 hours.[7]
Further steps would involve hydrolysis and purification to yield the desired benzylsuccinic acid derivative.
Carboxypeptidase A Inhibition Assay
The inhibitory activity against CPA is typically determined using a spectrophotometric assay that measures the rate of hydrolysis of a specific substrate, such as hippuryl-L-phenylalanine.
Protocol Outline:
-
Reagents:
-
Carboxypeptidase A enzyme solution.
-
Substrate solution (e.g., hippuryl-L-phenylalanine).
-
Buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5).
-
Inhibitor solutions (benzylsuccinic acid derivatives at various concentrations).
-
-
Procedure:
-
In a 96-well plate, add the enzyme, buffer, and inhibitor solution.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 254 nm over time, which corresponds to the formation of hippuric acid.
-
Calculate the initial reaction velocities and determine the IC50 or Ki values by plotting the data.[7]
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol Outline:
-
Cell Culture: Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the benzylsuccinic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13][14][15][16][17]
Glucose Uptake Assay for Hypoglycemic Activity
This assay measures the ability of cells (e.g., adipocytes or muscle cells) to take up glucose from the surrounding medium in response to insulin and the test compound.
Protocol Outline:
-
Cell Culture and Differentiation: Culture and differentiate appropriate cell lines (e.g., 3T3-L1 adipocytes or L6 myotubes).
-
Treatment: Pre-treat the cells with the benzylsuccinic acid derivatives.
-
Insulin Stimulation: Stimulate the cells with insulin to induce glucose uptake.
-
Glucose Uptake Measurement: Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of glucose uptake and compare the effects of the test compounds to controls.[18][19][20][21][22]
Signaling Pathways and Mechanisms of Action
The biological activities of benzylsuccinic acid derivatives are mediated through their interaction with key signaling pathways.
Inhibition of Insulin Receptor Signaling
Benzylsuccinic acid derivatives can interfere with the initial steps of the insulin signaling cascade. By inhibiting the binding of insulin to its receptor and the subsequent autophosphorylation and activation of the receptor's tyrosine kinase domain, these compounds can modulate downstream signaling events that control glucose transport and metabolism.[5]
Caption: Inhibition of the Insulin Signaling Pathway by Benzylsuccinic Acid Derivatives.
Induction of Apoptosis in Cancer Cells
The anticancer effects of some succinic acid derivatives are linked to the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway.[6] This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.
Caption: Proposed Intrinsic Apoptosis Pathway Induced by Benzylsuccinic Acid Derivatives.
Conclusion and Future Directions
Benzylsuccinic acid derivatives have demonstrated significant potential as modulators of key biological targets, with established activity against carboxypeptidase A and promising applications in the fields of diabetes and oncology. The structure-activity relationships explored herein highlight the critical role of stereochemistry and the nature of substituents on the succinic acid and benzyl moieties in determining biological activity. Future research should focus on expanding the chemical diversity of these derivatives and conducting comprehensive in vivo studies to validate their therapeutic potential. Further elucidation of their mechanisms of action, particularly in the context of anticancer and hypoglycemic effects, will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to advance the development of novel benzylsuccinic acid-based drugs.
References
- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. proteopedia.org [proteopedia.org]
- 4. A Tour of Carboxypeptidase A [sites.chem.utoronto.ca]
- 5. Effect of benzyl succinate on insulin receptor function and insulin action in skeletal muscle: further evidence for a lack of spare high-affinity insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
- 19. researchgate.net [researchgate.net]
- 20. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. promega.com [promega.com]
An In-depth Technical Guide to 4-Amino-D,L-benzylsuccinic Acid
This guide provides core technical specifications for 4-Amino-D,L-benzylsuccinic Acid, a biochemical reagent utilized in life science research. It is a potent competitive inhibitor of carboxypeptidase and serves as a synthetic intermediate in medicinal chemistry.[1][2]
Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄[1][3][4] |
| Molecular Weight | 223.23 g/mol [1][3][4] |
| Alternate Names | 2-[(4-Aminophenyl)methyl]butanedioic Acid[1][3] |
| CAS Number | 75043-31-1[1][2][4] |
Logical Relationship Diagram
The following diagram illustrates the direct association between the chemical entity and its primary molecular identifiers.
Caption: Relationship between this compound and its molecular properties.
References
The Stereochemical Landscape of 4-Amino-D,L-benzylsuccinic Acid: A Technical Guide for Researchers
An in-depth exploration of the synthesis, resolution, and stereospecific analysis of 4-Amino-D,L-benzylsuccinic Acid, a potent competitive inhibitor of carboxypeptidases. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the critical stereochemical aspects of this compound, including detailed experimental protocols and quantitative data to support further investigation and application.
Introduction: The Significance of Stereochemistry
This compound is a molecule of significant interest due to its potent inhibitory activity against carboxypeptidases.[1] As an analogue of the C-terminal portion of peptide substrates, it effectively blocks the active site of these enzymes.[2] The presence of a chiral center at the carbon atom bearing the benzyl group means that this compound exists as a pair of enantiomers: 4-Amino-D-benzylsuccinic Acid and 4-Amino-L-benzylsuccinic Acid. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting significantly greater potency or a different pharmacological profile than the other. Therefore, a thorough understanding of the stereochemistry of this compound is paramount for its application in drug design and biochemical studies.
Stereoselective Synthesis and Resolution Strategies
The preparation of enantiomerically pure forms of 4-Amino-benzylsuccinic Acid can be achieved through two primary approaches: stereoselective synthesis or the resolution of the racemic mixture.
Stereoselective Synthesis: This approach aims to create a specific enantiomer directly. While highly efficient, the development of a stereoselective synthesis pathway can be complex and may require specialized chiral catalysts or starting materials.
Resolution of Racemic Mixtures: This is a more common and often more practical approach for obtaining the individual enantiomers. Several techniques can be employed:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base (resolving agent) to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with an acid.
-
Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes.[4] For instance, a lipase or protease can be used to selectively catalyze a reaction (e.g., hydrolysis of an ester derivative) with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[5][6] This allows for the separation of the reacted and unreacted forms. For amino acid derivatives, enzymes like papain have been used for the asymmetric synthesis of anilides from N-acylated amino acids, enabling the separation of L- and D-enantiomers.[5]
Quantitative Analysis of Enantiomers
The determination of the enantiomeric purity of a sample is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[7][8][9] The choice of the CSP and the mobile phase is critical for achieving successful separation of the enantiomers.
Quantitative Data Summary
| Parameter | 4-Amino-D-benzylsuccinic Acid | 4-Amino-L-benzylsuccinic Acid | Racemic this compound |
| Specific Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign to the L-enantiomer. | Expected to be equal in magnitude but opposite in sign to the D-enantiomer. | 0° |
| Melting Point | Expected to be identical to the L-enantiomer. | Expected to be identical to the D-enantiomer. | May differ from the pure enantiomers. |
| Carboxypeptidase Inhibition (Ki) | Expected to have a distinct inhibition constant. | Expected to have a distinct inhibition constant. | Represents a composite value of both enantiomers. |
| Enantiomeric Excess (e.e.) | N/A | N/A | 0% |
Detailed Experimental Protocols
The following are generalized protocols for the resolution and analysis of this compound, based on established methods for similar compounds. Researchers should optimize these protocols for their specific experimental conditions.
Protocol for Resolution by Diastereomeric Salt Formation
Objective: To separate the D and L enantiomers of this compound using a chiral resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Filter paper and funnel
-
Crystallization dish
Procedure:
-
Salt Formation: Dissolve racemic this compound in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in methanol.
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.
-
Recovery of Enantiomer: Dissolve the isolated diastereomeric salt in water and add 1 M HCl until the pH is acidic. The enantiomerically enriched 4-Amino-benzylsuccinic Acid will precipitate.
-
Collect the precipitated amino acid by vacuum filtration, wash with cold water, and dry.
-
Analysis: Determine the enantiomeric purity of the recovered amino acid using chiral HPLC (see Protocol 4.3).
Protocol for Enzymatic Resolution via Ester Hydrolysis
Objective: To selectively hydrolyze one enantiomer of a derivative of this compound using a lipase.
Materials:
-
Racemic this compound dimethyl ester (or other suitable ester)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., toluene)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: Suspend the racemic ester in a biphasic system of phosphate buffer and an organic solvent.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separate the aqueous and organic layers using a separatory funnel.
-
Isolation of Products: The unreacted ester will be in the organic layer, and the hydrolyzed amino acid will be in the aqueous layer.
-
Acidify the aqueous layer to precipitate the enantiomerically enriched amino acid.
-
Evaporate the organic solvent to recover the enantiomerically enriched ester.
-
Hydrolysis of Remaining Ester: The recovered ester can be hydrolyzed chemically (e.g., using NaOH followed by acidification) to obtain the other enantiomer of the amino acid.
-
Analysis: Determine the enantiomeric purity of both the hydrolyzed amino acid and the amino acid obtained from the unreacted ester using chiral HPLC.
Protocol for Chiral HPLC Analysis
Objective: To determine the enantiomeric composition of a sample of 4-Amino-benzylsuccinic Acid.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a protein-based or polysaccharide-based column)
-
Mobile phase (e.g., a mixture of hexane, ethanol, and trifluoroacetic acid, to be optimized based on the column)
-
Sample of 4-Amino-benzylsuccinic Acid dissolved in the mobile phase
-
Reference standards of the racemic mixture and, if available, the pure enantiomers.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a known concentration of the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Visualizing Experimental Workflows and Biological Interactions
The following diagrams, generated using the DOT language, illustrate key processes related to the stereochemistry of this compound.
Caption: Workflow for the resolution of racemic this compound via diastereomeric salt formation.
Caption: Competitive inhibition of carboxypeptidase by 4-Amino-benzylsuccinic Acid.
Conclusion
The stereochemistry of this compound is a critical factor influencing its biological activity as a carboxypeptidase inhibitor. The ability to prepare and analyze enantiomerically pure forms of this compound is essential for its development as a pharmacological tool or therapeutic agent. This guide provides a foundational understanding and practical protocols to aid researchers in the stereospecific investigation of this compound. Further research is warranted to elucidate the specific activity of each enantiomer and to develop optimized, scalable methods for their preparation.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 61445-53-2 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scas.co.jp [scas.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli [mdpi.com]
- 11. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 4-Amino-D,L-benzylsuccinic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-D,L-benzylsuccinic acid is a synthetic molecule of significant interest in the fields of enzymology and medicinal chemistry. Its primary biological role is characterized by its potent competitive inhibition of carboxypeptidases, a class of metalloenzymes crucial for various physiological processes. This document provides an in-depth technical guide on the core biological functions of this compound, with a focus on its mechanism of action as an enzyme inhibitor. It also explores its role as a precursor in the synthesis of the antiepileptic drug Vigabatrin. This whitepaper summarizes quantitative data, details experimental protocols, and provides visualizations of key molecular interactions and synthetic pathways to serve as a comprehensive resource for researchers.
Introduction
This compound is a dicarboxylic acid derivative of succinic acid, featuring a benzyl substituent with an amino group at the fourth position of the benzene ring.[1] Its structure, analogous to the C-terminal portion of peptide substrates, makes it a powerful tool for studying and inhibiting carboxypeptidases, particularly Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB).[2] These enzymes play critical roles in protein digestion, post-translational modifications, and the regulation of signaling peptides.[3] Consequently, inhibitors like this compound are valuable research tools and potential starting points for the development of therapeutic agents. Furthermore, this compound serves as a key intermediate in the synthesis of Vigabatrin, an irreversible inhibitor of GABA transaminase used in the treatment of epilepsy.[2]
Carboxypeptidase Inhibition
The most prominent biological role of this compound is its function as a competitive inhibitor of carboxypeptidases.[4] This inhibition is a direct consequence of its structural mimicry of the natural substrates of these enzymes.
Mechanism of Action
This compound binds to the active site of carboxypeptidases, preventing the binding and subsequent cleavage of the natural peptide substrates.[1] The key structural features contributing to its inhibitory potency are:
-
Dicarboxylic Acid Moiety: The two carboxyl groups of the succinic acid backbone are crucial for binding to the active site of the enzyme, mimicking the C-terminal carboxylate of a peptide substrate.[1]
-
Benzyl Group: This hydrophobic group interacts with the S1' subsite of carboxypeptidases, a pocket that typically accommodates the side chain of the C-terminal amino acid of the substrate. This interaction is particularly relevant for inhibitors of Carboxypeptidase A, which has a preference for substrates with aromatic or branched aliphatic C-terminal residues.[2][3]
-
4-Amino Group: The amino group on the benzyl ring can form additional interactions within the enzyme's active site, potentially influencing binding affinity and selectivity.[1]
The binding of this compound is reversible and competitive, meaning it directly competes with the substrate for the same binding site on the enzyme.
Quantitative Data on Inhibition
While specific kinetic data for this compound is not extensively documented in publicly available literature, the inhibitory activity of its parent compound, benzylsuccinic acid, has been well-characterized. It is important to note that this compound is a racemic mixture.
| Compound | Enzyme | Inhibition Type | Ki / IC50 |
| L-Benzylsuccinic Acid | Wheat Serine Carboxypeptidase II | Competitive | 0.2 mM[1] |
| D,L-Benzylsuccinic Acid | Carboxypeptidase A (CPA) | Competitive | Potent inhibitor[5] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxypeptidase A (CPA) | Competitive | 0.22 µM[6] |
Note: The addition of the 4-amino group is expected to modulate the binding affinity, but specific comparative studies are needed for precise quantification.
Molecular Interactions in the Carboxypeptidase A Active Site
X-ray crystallography studies of carboxypeptidase A in complex with inhibitors like L-benzylsuccinate have provided detailed insights into the molecular interactions governing inhibition. The active site of CPA contains a catalytic zinc ion (Zn2+) and several key amino acid residues that participate in substrate binding and catalysis.[1][7]
The following diagram illustrates the key interactions between L-benzylsuccinate, a close analog of this compound, and the active site of Carboxypeptidase A.
Caption: Binding of L-benzylsuccinate to the CPA active site.
Experimental Protocols
Carboxypeptidase A Inhibition Assay
This protocol describes a general method for determining the inhibitory constant (Ki) of this compound against bovine pancreatic Carboxypeptidase A.
Materials:
-
Bovine pancreatic Carboxypeptidase A (CPA)
-
Substrate: Hippuryl-L-phenylalanine
-
Inhibitor: this compound
-
Reaction Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of CPA in the reaction buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the reaction buffer). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Setup: In the wells of the 96-well plate, set up the following reactions in triplicate:
-
Blank: Reaction buffer only.
-
Enzyme Control (No Inhibitor): CPA solution and reaction buffer.
-
Inhibitor Wells: CPA solution, reaction buffer, and varying concentrations of the inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (Hippuryl-L-phenylalanine) to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 254 nm over time (e.g., every 30 seconds for 10 minutes). The hydrolysis of hippuryl-L-phenylalanine to hippuric acid and phenylalanine results in an increase in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
To determine the mode of inhibition and the Ki value, perform the assay at multiple substrate concentrations for each inhibitor concentration.
-
Plot the data using a suitable method, such as a Lineweaver-Burk or Dixon plot, to determine the Ki.
-
The following diagram illustrates the general workflow for this experimental protocol.
References
- 1. proteopedia.org [proteopedia.org]
- 2. 6 carboxypeptidase mechanism | PPT [slideshare.net]
- 3. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Amino-D,L-benzylsuccinic Acid in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic Acid is a potent competitive inhibitor of carboxypeptidases, a class of metalloenzymes crucial in various physiological processes, including protein digestion and prohormone processing.[1][2] Its structural similarity to the C-terminal portion of peptide substrates allows it to bind tightly to the active site of these enzymes, particularly Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB), thereby blocking the binding and cleavage of their natural substrates.[1][3] The dicarboxylic acid moiety of the molecule is a key feature for its strong inhibitory activity.[3]
These application notes provide a comprehensive guide for utilizing this compound in enzyme kinetics assays to determine its inhibitory constants (e.g., Kᵢ) and to characterize its mechanism of action against carboxypeptidases. The provided protocols are designed for researchers in academia and industry engaged in enzyme characterization and drug discovery.
Principle of the Assay
The inhibitory effect of this compound on Carboxypeptidase A is typically determined using a spectrophotometric assay. The assay measures the enzymatic hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine. Upon cleavage by Carboxypeptidase A, hippuric acid and L-phenylalanine are produced. The reaction is monitored by measuring the increase in absorbance at 254 nm, which is directly proportional to the formation of hippuric acid.[4]
By measuring the rate of the reaction at various substrate and inhibitor concentrations, the mode of inhibition and the inhibition constant (Kᵢ) can be determined using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten equation.
Data Presentation
While this compound is recognized as a potent inhibitor of carboxypeptidases, specific inhibition constants (Kᵢ or IC₅₀) are not extensively reported in the public literature.[5][6] The following table summarizes the available quantitative data for closely related benzylsuccinic acid derivatives to provide a comparative context for experimental work.
| Inhibitor | Enzyme | Inhibition Type | Kᵢ Value | IC₅₀ Value |
| This compound | Carboxypeptidase A | Competitive | Not Reported | Not Reported |
| L-benzylsuccinate | Wheat Serine Carboxypeptidase II | Competitive | 0.2 mM[5] | - |
| L-Benzylsuccinic Acid | Carboxypeptidase A | Competitive | 0.45 µM[5] | - |
| 2-Benzylsuccinic acid | Carboxypeptidase A | - | - | 400 nM[7] |
| 2-Benzylsuccinic acid | Carboxypeptidase M | - | - | 50 µM[8] |
Signaling Pathways and Experimental Workflows
Figure 1: Competitive inhibition of Carboxypeptidase A.
Figure 2: Workflow for determining inhibitor kinetics.
Experimental Protocols
Protocol 1: Determination of Kᵢ for this compound with Bovine Pancreatic Carboxypeptidase A
This protocol is adapted for a 96-well UV-transparent microplate format to determine the inhibition constant (Kᵢ) of this compound as a competitive inhibitor of Carboxypeptidase A.
Materials:
-
This compound (CAS 75043-31-1)
-
Bovine Pancreatic Carboxypeptidase A (CPA), e.g., Sigma-Aldrich C9268
-
Hippuryl-L-phenylalanine (Substrate)
-
Tris-HCl buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 25 mM Tris-HCl with 500 mM NaCl and adjust the pH to 7.5 at 25°C.
-
Substrate Stock Solution (10 mM): Dissolve hippuryl-L-phenylalanine in the assay buffer. Prepare fresh daily.
-
Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Enzyme Stock Solution (1 mg/mL): Dissolve Carboxypeptidase A in cold assay buffer. Store on ice. Prepare a working solution by diluting the stock to a final concentration that gives a linear reaction rate for at least 10 minutes (typically in the low nM range).
-
-
Assay Setup:
-
Prepare serial dilutions of the substrate (e.g., from 0.1 mM to 2 mM final concentration) and the inhibitor (e.g., from 1 µM to 100 µM final concentration) in assay buffer.
-
In a 96-well plate, set up reactions in triplicate according to the following scheme (total volume of 200 µL):
-
Blank: 180 µL assay buffer + 20 µL enzyme working solution (no substrate).
-
Enzyme Control (No Inhibitor): (180 - x) µL assay buffer + x µL substrate dilution + 20 µL enzyme working solution.
-
Inhibitor Wells: (180 - x - y) µL assay buffer + x µL substrate dilution + y µL inhibitor dilution + 20 µL enzyme working solution.
-
-
Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the enzyme working solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis.
-
Determine the apparent Kₘ (Kₘ,app) from the x-intercept of each line (-1/Kₘ,app).
-
Calculate Kᵢ using the following equation: Kₘ,app = Kₘ (1 + [I]/Kᵢ), where [I] is the inhibitor concentration. Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition.
-
Protocol 2: High-Throughput Screening of Carboxypeptidase Inhibitors
This protocol provides a simplified method for screening potential carboxypeptidase inhibitors in a 96-well format.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer, substrate solution (at a concentration equal to its Kₘ), inhibitor solutions (at a fixed concentration, e.g., 10 µM), and enzyme working solution as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate (total volume of 200 µL):
-
100% Activity Control: 160 µL assay buffer + 20 µL substrate solution + 20 µL enzyme working solution.
-
0% Activity Control (Blank): 180 µL assay buffer + 20 µL enzyme working solution.
-
Inhibitor Wells: 140 µL assay buffer + 20 µL substrate solution + 20 µL inhibitor solution + 20 µL enzyme working solution.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the enzyme working solution.
-
Measure the absorbance at 254 nm at a single time point after a fixed incubation period (e.g., 15 minutes), or monitor the reaction kinetically as in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Conclusion
References
- 1. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]
- 2. scbt.com [scbt.com]
- 3. The spectrophotometric determination of human serum carboxypolypeptidase with angiotensin converting enzyme-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. This compound | 61445-53-2 | Benchchem [benchchem.com]
- 6. This compound | RUO | Sigma-Aldrich [benchchem.com]
- 7. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Carboxypeptidase M Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application Notes and Protocols: 4-Amino-D,L-benzylsuccinic Acid for Inhibiting Carboxypeptidase A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or bulky aliphatic side chains.[1] Its active site contains a catalytic zinc ion (Zn²⁺) essential for its hydrolytic activity.[1][2] The inhibition of carboxypeptidase A is a key area of research in drug discovery, particularly for conditions where modulating its activity is beneficial.
4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidase A.[3][4] Its structure mimics the C-terminal portion of peptide substrates, allowing it to bind to the active site and prevent the binding and cleavage of natural substrates.[4] The dicarboxylic acid nature of benzylsuccinic acid and its derivatives is critical for their potent inhibitory activity.[4] While specific kinetic data for this compound is not extensively documented in public literature, the inhibitory activities of its parent compounds, L-benzylsuccinic acid and 2-benzylsuccinic acid, are well-characterized and provide a strong basis for its mechanism of action.[2][4]
This document provides detailed application notes and experimental protocols for researchers interested in studying the inhibition of carboxypeptidase A by this compound.
Data Presentation
| Inhibitor | Target Enzyme | Inhibition Constant | Notes |
| L-Benzylsuccinic Acid | Carboxypeptidase A | Ki = 4.5 x 10⁻⁷ M | A potent competitive inhibitor.[4] |
| 2-Benzylsuccinic Acid | Carboxypeptidase A | IC50 = 400.0 nM | A known inhibitor of carboxypeptidase A.[5] |
| This compound | Carboxypeptidase A | Not specified | Described as a potent competitive inhibitor.[3][4] |
Experimental Protocols
The following is a detailed protocol for determining the inhibitory activity of this compound against carboxypeptidase A using a continuous spectrophotometric rate determination assay. This protocol is adapted from established methods for measuring carboxypeptidase A activity.[1]
Materials:
-
Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)
-
This compound (e.g., Santa Cruz Biotechnology sc-280459)[3]
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
1.0 M Sodium Chloride Solution (for enzyme dilution)
-
Ultrapure water
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Quartz cuvettes (1 cm path length)
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Reagents:
-
25 mM Tris-HCl Buffer (pH 7.5) with 500 mM NaCl: Prepare a solution containing 3.03 mg/mL Trizma Base and 29.2 mg/mL sodium chloride in ultrapure water. Adjust the pH to 7.5 at 25°C with 1 N HCl.
-
1.0 mM Hippuryl-L-Phenylalanine Solution (Substrate): Prepare a stock solution by dissolving hippuryl-L-phenylalanine in the Tris-HCl buffer to a final concentration of 1.0 mM.
-
Carboxypeptidase A Enzyme Solution: Immediately before use, prepare a solution of carboxypeptidase A in cold 1.0 M NaCl to a concentration of approximately 0.1 mg/mL. The exact concentration should be determined by measuring the absorbance at 280 nm.[6]
-
This compound (Inhibitor) Stock Solution: Prepare a stock solution of this compound in the Tris-HCl buffer. The concentration of the stock solution will depend on the expected Ki value. A starting concentration of 1 mM is recommended.
-
-
Enzyme Inhibition Assay:
-
Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.[1]
-
Prepare a series of dilutions of the this compound inhibitor solution in Tris-HCl buffer.
-
In a quartz cuvette, mix the following:
-
2.9 mL of 1.0 mM Hippuryl-L-phenylalanine solution.
-
A specific volume of the diluted inhibitor solution.
-
A volume of Tris-HCl buffer to bring the total volume to 3.0 mL after the addition of the enzyme.
-
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the carboxypeptidase A enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 254 nm for 3-5 minutes.[1] The rate of hydrolysis is determined by the increase in absorbance due to the formation of hippuric acid.[1]
-
Perform control experiments without the inhibitor to determine the uninhibited enzyme activity.
-
Perform blank measurements containing the substrate and inhibitor but no enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from a secondary plot of the slope of each line versus the inhibitor concentration.
-
Visualizations
Experimental Workflow for Carboxypeptidase A Inhibition Assay
Caption: Workflow for determining the inhibition of Carboxypeptidase A.
Mechanism of Competitive Inhibition by this compound
References
- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. This compound | RUO | Sigma-Aldrich [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 61445-53-2 | Benchchem [benchchem.com]
- 5. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
4-Amino-D,L-benzylsuccinic Acid as a precursor for Vigabatrin synthesis
Application Notes and Protocols for the Synthesis of Vigabatrin
A Note on the Synthetic Precursor: While the inquiry specified the use of , a review of established chemical literature and patent filings does not support this compound as a recognized starting material for any major synthetic route to Vigabatrin. 4-Amino-D,L-benzylsuccinic Acid is primarily known as a potent competitive inhibitor of carboxypeptidase.[1][2] This document, therefore, details established and widely recognized methods for the synthesis of Vigabatrin, providing researchers with proven protocols and data.
Vigabatrin, chemically known as (RS)-4-aminohex-5-enoic acid, is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T) and is utilized as an anticonvulsant medication.[3][4][5] Its synthesis has been approached through various pathways, aiming for efficiency, scalability, and stereoselectivity, as the (S)-enantiomer is the pharmacologically active form.[5][6] Below are detailed protocols for some of the prominent synthetic routes.
Method 1: Synthesis from 1,4-dichloro-2-butene and Diethyl Malonate
This pathway involves the construction of a vinyl cyclopropane intermediate, followed by amidation and hydrolysis to yield Vigabatrin.[3][7]
Quantitative Data Summary
| Step | Reactants | Product | Purity | Reference |
| 1. Cyclopropanation | 1,4-dichloro-2-butene, Diethyl malonate, Sodium ethoxide | 2-vinyl cyclopropane-1,1-dicarboxylic acid diethyl ester | N/A | [7] |
| 2. Amidation | 2-vinylcyclopropane-1,1-dicarboxylic acid diethyl ester, Ammonia, Formamide | 2-carbonyl-5-vinyl-pyrrolidine-3-amide | N/A | [7] |
| 3. Hydrolysis | 2-carbonyl-5-vinyl-pyrrolidine-3-amide, Acidic conditions | 4-amino-5-hexenoic acid (Crude Vigabatrin) | N/A | [7] |
| 4. Purification via Silylation and Hydrolysis | Crude Vigabatrin, Triisopropylchlorosilane, Triethylamine | Purified Vigabatrin | 99.94% | [7] |
Experimental Protocols
Step 1: Synthesis of 2-vinyl cyclopropane-1,1-dicarboxylic acid diethyl ester
-
To a reaction vessel containing an ethanol solution of sodium ethoxide, heat the solution to 50-60 °C.
-
Slowly add diethyl malonate to the vessel, followed by the addition of hydroquinone.
-
Over a period of 1.5-2 hours, add trans-1,4-dichloro-2-butene dropwise to the reaction mixture.
-
Subsequently, add another portion of sodium ethoxide in ethanol solution over 1-1.5 hours.
-
Heat the mixture to reflux and maintain for 3-3.5 hours to yield 2-vinyl cyclopropane-1,1-dicarboxylic acid diethyl ester.[7]
Step 2: Synthesis of 2-carbonyl-5-vinyl-pyrrolidine-3-amide
-
In a pressure reactor, combine 2-vinylcyclopropane-1,1-dicarboxylic acid diethyl ester with formamide.
-
Introduce ammonia gas into the reactor.
-
Heat the reaction mixture to 110-120 °C and maintain for 18-20 hours to produce 2-carbonyl-5-vinyl-pyrrolidine-3-amide.[7]
Step 3: Synthesis of Crude 4-amino-5-hexenoic acid (Vigabatrin)
-
Hydrolyze 2-carbonyl-5-vinyl-pyrrolidine-3-amide under acidic conditions to obtain the crude product of 4-amino-5-hexenoic acid.[7]
Step 4: Purification of Vigabatrin
-
Dissolve the crude 4-amino-5-hexenoic acid in water.
-
Add triethylamine, and cool the mixture to 5-10 °C.
-
Dropwise, add triisopropyl chlorosilane and stir for 3-4 hours to form the triisopropylsilyl ester.
-
The protected intermediate is then recrystallized from a chloroform/methanol mixture.[7]
-
The purified triisopropylsilyl 4-aminohex-5-enoate is hydrolyzed under alkaline conditions (e.g., sodium hydroxide in aqueous methanol) to yield high-purity Vigabatrin.[7] For instance, dissolving the purified intermediate in 50% aqueous methanol, adding 30% sodium hydroxide solution, and heating to 45 °C for 2 hours, followed by workup, can yield Vigabatrin with a purity of 99.94%.[7]
Workflow Diagram
Caption: Synthesis of Vigabatrin from 1,4-dichloro-2-butene.
Method 2: Synthesis from Pyroglutamic Acid
This pathway utilizes a chiral pool starting material to potentially achieve an enantioselective synthesis of Vigabatrin.
Experimental Protocol
A known method involves the reduction of pyroglutamic acid to the corresponding alcohol, followed by acylation and reaction with a cyanide source.[3]
-
Reduction of Pyroglutamic Acid: Reduce pyroglutamic acid to 5-(hydroxymethyl)pyrrolidin-2-one using a suitable reducing agent.
-
Acylation: Acylate the resulting alcohol with p-toluenesulfonyl chloride to form 5-(tosyloxymethyl)pyrrolidin-2-one.
-
Cyanation: React the tosylated intermediate with a cyanide source, such as sodium cyanide in hot dimethylformamide (DMF), to yield 5-(cyanomethyl)pyrrolidin-2-one.[3]
-
Further Steps: This intermediate can then be further elaborated to introduce the vinyl group and hydrolyze the lactam and nitrile to afford Vigabatrin.
Workflow Diagram
Caption: Synthetic pathway to a Vigabatrin intermediate from pyroglutamic acid.
Method 3: Purification of Crude Vigabatrin
High purity is essential for pharmaceutical applications. This protocol details a common recrystallization method for crude Vigabatrin.
Quantitative Data for Purification
| Starting Material | Solvents | Yield/Purity | Reference |
| 100g Crude Vigabatrin | Water, Acetic Acid, Isopropyl Alcohol | High Purity | [8] |
| 50g Crude Vigabatrin | Water, Acetic Acid, Isopropyl Alcohol | High Purity | [8] |
| 31g Crude Vigabatrin | Water, Acetic Acid, Isopropyl Alcohol | High Purity | [8] |
Experimental Protocol for Purification
-
Add 100 grams of crude Vigabatrin to 150 ml of water at 20-30 °C.
-
Add 25 ml of acetic acid to the slurry and heat to 65-70 °C, stirring for 30 minutes until a clear solution is obtained.
-
Cool the solution to 50-60 °C and add 750 ml of isopropyl alcohol.
-
Further cool the resulting slurry to 20-30 °C and stir for 1 hour.
-
Finally, cool the mixture to 0-5 °C.
-
Filter the product, wash with isopropyl alcohol, and dry under reduced pressure at 50-60 °C to obtain pure Vigabatrin.[8]
Purification Workflow
Caption: General workflow for the purification of crude Vigabatrin.
References
- 1. scbt.com [scbt.com]
- 2. clinivex.com [clinivex.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110713440A - Preparation method of vigabatrin - Google Patents [patents.google.com]
- 8. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]
Application Notes and Protocols: In Vitro Studies with 4-Amino-D,L-benzylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidases, a family of zinc-containing metalloproteases. Its mechanism of action is rooted in its structural similarity to the C-terminal portion of peptide substrates, allowing it to bind to the active site of these enzymes.[1] This competitive inhibition prevents the binding and subsequent cleavage of natural substrates. Derivatives of its parent compound, benzylsuccinic acid, have shown inhibitory activity against both Carboxypeptidase A (CPA), which preferentially cleaves C-terminal hydrophobic amino acids, and Carboxypeptidase B (CPB), which targets basic amino acids.[2][3] This suggests a broad-spectrum activity against M14 family metalloproteases.[2][3]
One of the key targets of carboxypeptidase inhibitors is Carboxypeptidase B2 (CPB2), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFI). CPB2 plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine residues from fibrin, which are essential for the binding of plasminogen and tissue plasminogen activator (tPA). By inhibiting CPB2, compounds like this compound can enhance fibrinolysis, making them interesting candidates for research in thrombosis and cardiovascular diseases.
These application notes provide an overview of the in vitro applications of this compound, including protocols for enzymatic assays and a summary of its inhibitory activity based on available data for structurally related compounds.
Data Presentation: Inhibitory Activity
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Notes |
| L-Benzylsuccinic Acid | Carboxypeptidase A | 4.5 x 10⁻⁷ M | Potent competitive inhibitor. |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 µM | A potent inhibitor of carboxypeptidase A.[4] |
| (R)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | Enantiomer of a methylated derivative.[5] |
| (S)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | Enantiomer of a methylated derivative, showing lower potency.[5] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor of carboxypeptidases. The diagram below illustrates its mechanism of action, particularly in the context of Carboxypeptidase B2 (TAFI) and its role in the fibrinolytic pathway.
Caption: Mechanism of this compound in the fibrinolytic pathway.
Experimental Protocols
In Vitro Enzymatic Assay for Carboxypeptidase A (CPA) Inhibition
This protocol is adapted from a general procedure for determining CPA activity and can be used to assess the inhibitory potential of this compound.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C)
-
This compound
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
UV-transparent 96-well microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Substrate Stock Solution: Dissolve hippuryl-L-phenylalanine in 100% ethanol to a concentration of 10 mM.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to a final concentration of 1 mM.
-
Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in cold assay buffer. The exact concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock solution in assay buffer to achieve a range of final concentrations for IC50 determination.
-
-
Assay Protocol:
-
Add 20 µL of the appropriate inhibitor dilution or assay buffer (for control) to the wells of the 96-well plate.
-
Add 160 µL of the working substrate solution to each well.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Carboxypeptidase A working solution to each well.
-
Immediately measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes. The rate of hydrolysis of hippuryl-L-phenylalanine is monitored by the increase in absorbance due to the formation of hippuric acid.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram:
Caption: Workflow for CPA inhibition assay.
In Vitro Plasma Clot Lysis Assay for Fibrinolysis
This assay can be used to evaluate the pro-fibrinolytic effect of this compound by assessing its ability to inhibit TAFIa and enhance clot lysis.
Materials:
-
Human pooled normal plasma (citrated)
-
Thrombin
-
Calcium chloride (CaCl₂)
-
Tissue Plasminogen Activator (tPA)
-
This compound
-
Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Plasma: Thaw frozen pooled normal plasma at 37°C.
-
Thrombin/CaCl₂ Solution: Prepare a solution of thrombin and CaCl₂ in TBS. The final concentrations in the assay should be optimized (e.g., 0.5 U/mL thrombin and 20 mM CaCl₂).
-
tPA Solution: Prepare a solution of tPA in TBS. The final concentration should be chosen to produce a convenient clot lysis time (e.g., 50-100 ng/mL).
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., TBS or DMSO, ensuring final solvent concentration does not affect the assay).
-
Inhibitor Dilutions: Prepare serial dilutions of the inhibitor in TBS.
-
-
Assay Protocol:
-
Add 10 µL of the inhibitor dilution or buffer (for control) to the wells of the 96-well plate.
-
Add 50 µL of plasma to each well.
-
Add 20 µL of the tPA solution to each well.
-
Initiate clotting by adding 20 µL of the thrombin/CaCl₂ solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the absorbance at 405 nm every minute for several hours. The absorbance will increase as the clot forms and then decrease as it lyses.
-
-
Data Analysis:
-
Determine the clot lysis time for each well. This is typically defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.
-
Plot the clot lysis time against the concentration of this compound. A decrease in clot lysis time indicates a pro-fibrinolytic effect.
-
Logical Relationship Diagram for Fibrinolysis Assay:
Caption: Logical flow of the in vitro plasma clot lysis assay.
Conclusion
This compound is a promising competitive inhibitor of carboxypeptidases with potential applications in modulating physiological processes such as fibrinolysis. The provided protocols offer a framework for the in vitro characterization of its inhibitory activity. Further studies are warranted to determine the specific inhibitory constants (IC50 and Kᵢ) of this compound against various carboxypeptidases and to fully elucidate its therapeutic potential.
References
- 1. This compound | 61445-53-2 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RUO | Sigma-Aldrich [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays with 4-Amino-D,L-benzylsuccinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-D,L-benzylsuccinic Acid is a potent competitive inhibitor of carboxypeptidases, a family of zinc-containing metalloproteases.[1][2][3] Its structure is analogous to the C-terminal end of peptide substrates, allowing it to bind to the active site of these enzymes and prevent the cleavage of natural substrates.[1] This document provides detailed protocols for utilizing this compound in biochemical assays to study enzyme inhibition and outlines its mechanism of action.
The parent compound, benzylsuccinic acid, has been instrumental in the rational design of inhibitors for other zinc metalloproteases, most notably Angiotensin-Converting Enzyme (ACE), leading to the development of drugs like Captopril.[1] The addition of a 4-amino group to the benzyl ring can potentially alter the electronic properties and allow for additional interactions within the enzyme's active site, thereby influencing its binding affinity.[1]
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of carboxypeptidases, such as Carboxypeptidase A (CPA).[1][2][3] In competitive inhibition, the inhibitor molecule binds reversibly to the active site of the enzyme, the same site where the substrate would normally bind. This prevents the formation of the enzyme-substrate complex and, consequently, the formation of the product.
The key characteristics of competitive inhibition are:
-
The inhibitor and substrate compete for the same binding site on the enzyme.
-
The maximum velocity (Vmax) of the reaction is unaffected, as the inhibition can be overcome by increasing the substrate concentration.
-
The Michaelis constant (Km) is increased in the presence of the inhibitor, indicating that a higher substrate concentration is required to achieve half of the maximum velocity.
Signaling Pathway of Competitive Inhibition
Caption: Competitive inhibition of Carboxypeptidase A.
Quantitative Data
| Inhibitor | Target Enzyme | Ki Value | IC50 Value | Notes |
| L-Benzylsuccinic Acid | Carboxypeptidase A | 0.45 µM[1] | Potent competitive inhibitor.[1] | |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 µM[4][5] | 400 nM | Data for the racemic mixture.[4][6] |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | ||
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | ||
| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 µM[5][7] | A phosphonic acid analogue, equipotent to 2-benzylsuccinic acid.[5][7] |
Experimental Protocols
The following protocols are designed to assess the inhibitory activity of this compound against Carboxypeptidase A (CPA).
Materials and Reagents
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5)
-
Sodium Chloride (NaCl, 500 mM)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
UV-transparent 96-well microplate or quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 254 nm
Preparation of Solutions
-
Assay Buffer: Prepare a 25 mM Tris-HCl buffer containing 500 mM NaCl, adjusted to pH 7.5 at 25°C.
-
Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Substrate Stock Solution: Prepare a stock solution of Hippuryl-L-phenylalanine in the assay buffer. A typical stock concentration is 10 mM.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM. Further dilutions should be made in the assay buffer.
Enzyme Inhibition Assay Protocol (Spectrophotometric)
This protocol is adapted for a 96-well microplate format.
-
Prepare Reaction Mixtures: In a 96-well plate, prepare the reaction mixtures by adding the following components in order:
-
Assay Buffer
-
This compound solution (at various concentrations)
-
Carboxypeptidase A solution
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the Hippuryl-L-phenylalanine substrate solution to all wells.
-
Measure Absorbance: Immediately begin measuring the increase in absorbance at 254 nm every 30 seconds for 10 minutes using a microplate reader. The hydrolysis of Hippuryl-L-phenylalanine to hippuric acid and L-phenylalanine results in an increase in absorbance at this wavelength.
-
Controls:
-
No Inhibitor Control: A reaction containing the enzyme and substrate without the inhibitor.
-
Blank: A reaction containing the substrate and buffer but no enzyme.
-
Data Analysis: Determination of Ki
-
Calculate Initial Velocities (V0): Determine the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Dixon Plot: Plot the reciprocal of the initial velocity (1/V0) against the inhibitor concentration ([I]) at two or more different substrate concentrations. The intersection of the lines will give the value of -Ki on the x-axis.
-
Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V0) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis at 1/Vmax.
Experimental Workflow
Caption: Workflow for determining the Ki of an inhibitor.
Applications in Drug Development
The study of carboxypeptidase inhibitors like this compound is crucial for several reasons:
-
Target Validation: Understanding how inhibitors bind to carboxypeptidases can aid in validating these enzymes as therapeutic targets for various diseases.
-
Lead Optimization: The structure-activity relationship (SAR) data gathered from studying derivatives of benzylsuccinic acid can guide the optimization of lead compounds to improve their potency and selectivity.
-
Rational Drug Design: The mechanism of action of these inhibitors provides a model for the rational design of new drugs targeting other metalloproteases involved in conditions such as hypertension and cancer.[1]
Conclusion
This compound is a valuable tool for researchers studying carboxypeptidase inhibition. The protocols and information provided in these application notes offer a comprehensive guide for its use in biochemical assays. While the precise inhibitory constant for this specific compound requires experimental determination, the data from related compounds suggest it is a potent inhibitor. The detailed methodologies provided will enable researchers to accurately characterize its inhibitory properties and further explore its potential in drug discovery and development.
References
- 1. This compound | 61445-53-2 | Benchchem [benchchem.com]
- 2. This compound | RUO | Sigma-Aldrich [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuropathic Pain Models with Glutamate Carboxypeptidase II (GCPII) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Glutamate Carboxypeptidase II (GCPII) inhibitors, a class of compounds that includes molecules structurally related to 4-Amino-D,L-benzylsuccinic Acid, in the investigation of neuropathic pain. The protocols detailed below are intended to guide researchers in the practical application of these inhibitors in relevant preclinical models.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A key mechanism implicated in the pathophysiology of neuropathic pain is glutamatergic excitotoxicity. Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a key enzyme that hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] Inhibition of GCPII presents a promising therapeutic strategy by preventing the excessive release of glutamate and increasing the concentration of NAAG.[1][3] NAAG acts as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3), which in turn inhibits glutamate release, thereby reducing neuronal hyperexcitability and alleviating neuropathic pain.[2][3]
GCPII inhibitors have demonstrated significant efficacy in a variety of preclinical models of neuropathic pain, including those induced by nerve injury, diabetes, and chemotherapy.[1][3][4][5][6] This document will detail the underlying signaling pathway, experimental workflows, and specific protocols for utilizing GCPII inhibitors in neuropathic pain research.
Signaling Pathway of GCPII Inhibition in Neuropathic Pain
Caption: Signaling pathway of GCPII inhibition in reducing neuropathic pain.
Experimental Workflow for a Neuropathic Pain Study
Caption: A typical experimental workflow for evaluating GCPII inhibitors in rodent models of neuropathic pain.
Quantitative Data Summary
The following tables summarize the efficacy of representative GCPII inhibitors in various preclinical models of neuropathic pain.
Table 1: Efficacy of GCPII Inhibitors in Diabetic Neuropathy Models
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| Orally bio-available GCPII inhibitor | Spontaneously diabetic BB/Wor rat | Not specified | Oral | Significantly improved hyperalgesia and nerve conduction velocity. | [4] |
| GPI-5232 and 2-MPPA | Type 1 diabetic BB/Wor rats | Not specified | Not specified | Reduced the development of hyperalgesia and improved sciatic nerve function and morphology. | [3] |
Table 2: Efficacy of GCPII Inhibitors in Chemotherapy-Induced Neuropathy Models
| Compound | Animal Model | Inducing Agent | Dose | Route | Key Findings | Reference |
| 2-MPPA | Mice | Taxol (5 or 25 mg/kg) | 30 mg/kg | PO, daily | Prevented nerve conduction velocity decline by 93.5-98.3%. Reversed existing deficit by 98.3%. | [6] |
| 2-MPPA | Mice | Oxaliplatin (6 mg/kg) | 30 mg/kg | PO, daily | Prevented nerve conduction velocity deficit by 94.3%. | [6] |
| 2-MPPA | Mice | Bortezomib (0.6 mg/kg) | 30 mg/kg | PO, daily | Prevented nerve conduction velocity deficit by 100%. | [6] |
Table 3: Efficacy of GCPII Inhibitors in Nerve Injury-Induced Neuropathy Models
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| 2-PMPA | Rat (CCI model) | 50 mg/kg | i.p. | Showed anti-allodynic activity. | [7] |
| 2-MPPA | Rat (CCI model) | Not specified | Oral | Showed analgesic effect after 8 days of daily dosing. | [8] |
| 2-Benzylsuccinic acid* | Mouse (SNI model) | 200 mg/kg/day | p.o. (drinking water) | Alleviated cold allodynia. | [9][10] |
*Note: 2-Benzylsuccinic acid is described as a carboxypeptidase A and Nna1 inhibitor, which may have a different primary mechanism of action but shows efficacy in a neuropathic pain model.
Experimental Protocols
Induction of Neuropathic Pain Models
a) Chronic Constriction Injury (CCI) of the Sciatic Nerve [11]
-
Anesthetize the rodent (e.g., rat) with an appropriate anesthetic.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Gently free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between each.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer and skin with sutures.
-
Allow the animal to recover. Neuropathic pain behaviors typically develop within a few days and can last for several months.
b) Spared Nerve Injury (SNI) [11]
-
Anesthetize the animal and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate and ligate the common peroneal and tibial nerves with a suture (e.g., 5-0 silk).
-
Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the incision in layers.
-
This model produces robust and long-lasting mechanical allodynia in the territory of the spared sural nerve.
c) Chemotherapy-Induced Neuropathy (e.g., Paclitaxel) [12]
-
Administer paclitaxel to rodents (e.g., rats or mice) via intraperitoneal (i.p.) injection.
-
A common dosing regimen is four injections of 2 mg/kg on alternating days.
-
Pain behaviors, such as mechanical and cold allodynia, typically develop within a week of the first injection and can persist for several weeks.
Assessment of Neuropathic Pain Behaviors
a) Mechanical Allodynia (von Frey Test) [13][14]
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
b) Thermal Hyperalgesia (Hargreaves Test) [13][14]
-
Place the animal in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused onto the plantar surface of the hind paw.
-
The latency to paw withdrawal is automatically recorded.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
A decrease in paw withdrawal latency indicates thermal hyperalgesia.
Conclusion
Inhibitors of Glutamate Carboxypeptidase II represent a compelling class of compounds for the study and potential treatment of neuropathic pain. Their mechanism of action, which targets the modulation of glutamatergic transmission through the enhancement of NAAG signaling, has been validated in multiple preclinical models. The protocols and data presented here provide a framework for researchers to effectively utilize these inhibitors to investigate the complex mechanisms of neuropathic pain and to evaluate novel therapeutic strategies.
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurotransmitter N-acetylaspartylglutamate in models of pain, ALS, diabetic neuropathy, CNS injury and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preventive and therapeutic effects of GCPII (NAALADase) inhibition on painful and sensory diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate Carboxypeptidase II Inhibition Behaviorally and Physiologically Improves Pyridoxine-Induced Neuropathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of NAAG peptidase inhibitor 2-PMPA in model chronic pain - relation to brain concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-Benzylsuccinic acid - MedChem Express [bioscience.co.uk]
- 11. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 12. scielo.br [scielo.br]
- 13. jove.com [jove.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Affinity Chromatography Using 4-Amino-D,L-benzylsuccinic Acid Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules based on their specific binding affinity to an immobilized ligand. 4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of metalloenzymes, particularly carboxypeptidases such as Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB).[1][2] This characteristic makes it an excellent ligand for the affinity purification of these enzymes from complex biological mixtures. When covalently coupled to a solid support matrix, this compound can selectively bind to the active site of carboxypeptidases, allowing for their efficient isolation and purification.
This document provides detailed application notes and protocols for the use of this compound in affinity chromatography for the purification of carboxypeptidases.
Principle of Separation
The affinity purification of carboxypeptidases using a this compound-coupled matrix relies on the principle of specific, reversible binding. The 4-amino group on the benzyl ring of the ligand allows for its covalent immobilization onto a pre-activated chromatography resin, such as NHS-activated agarose. The succinic acid moiety and the benzyl group of the immobilized ligand mimic the structure of the C-terminal portion of peptide substrates, enabling it to bind with high affinity to the active site of carboxypeptidases.
The purification process involves four main stages:
-
Equilibration: The affinity column is equilibrated with a binding buffer to create a suitable environment for the specific interaction between the target enzyme and the immobilized ligand.
-
Sample Application: A crude or partially purified protein mixture containing the target carboxypeptidase is loaded onto the column. The target enzyme binds specifically to the immobilized ligand, while other proteins with no affinity pass through the column.
-
Washing: The column is washed with the binding buffer to remove any non-specifically bound proteins.
-
Elution: The bound carboxypeptidase is recovered by changing the buffer conditions to disrupt the enzyme-ligand interaction. This is typically achieved by altering the pH or by competitive elution with a soluble inhibitor.
Data Presentation
The following table presents representative data for the purification of Carboxypeptidase A from a pancreatic extract using a this compound-agarose affinity column.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 3000 | 2 | 100 | 1 |
| Ammonium Sulfate Fractionation | 450 | 2700 | 6 | 90 | 3 |
| Affinity Chromatography | 15 | 2250 | 150 | 75 | 75 |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions, the source of the enzyme, and the activity assay used.
Experimental Protocols
Protocol 1: Immobilization of this compound to NHS-Activated Agarose
This protocol describes the covalent coupling of this compound to a pre-activated N-hydroxysuccinimide (NHS) agarose matrix.
Materials:
-
NHS-activated agarose (e.g., NHS-activated Sepharose 4 Fast Flow)
-
This compound
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Wash Solution: Ice-cold 1 mM HCl
-
Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffers:
-
Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
-
Storage Buffer: 20% Ethanol in PBS, pH 7.4
Procedure:
-
Resin Preparation:
-
Transfer 5 mL of the NHS-activated agarose slurry (corresponding to approximately 2.5 mL of settled resin) to a sintered glass funnel.
-
Wash the resin with 50 mL of ice-cold 1 mM HCl to remove the isopropanol storage solution and preserve the reactive NHS esters.
-
-
Ligand Preparation:
-
Dissolve 25-50 mg of this compound in 5 mL of Coupling Buffer. Adjust the pH to 8.3 if necessary.
-
-
Coupling Reaction:
-
Immediately transfer the washed resin to a reaction vessel containing the ligand solution.
-
Gently mix the suspension on a rotary mixer for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking Unreacted Groups:
-
After the coupling reaction, collect the resin by centrifugation or filtration.
-
Transfer the resin to 10 mL of Blocking Buffer and incubate for 2-3 hours at room temperature to block any remaining active NHS esters.
-
-
Washing the Resin:
-
Wash the resin extensively to remove unreacted ligand and blocking agent. Perform three to five alternating wash cycles with Buffer A and Buffer B. Each wash should be with 10-15 mL of buffer.
-
-
Storage:
-
Equilibrate the prepared affinity resin with Storage Buffer and store at 4°C.
-
Protocol 2: Purification of Carboxypeptidase A
This protocol outlines the purification of Carboxypeptidase A from a clarified biological sample using the prepared this compound-agarose column.
Materials:
-
This compound-agarose affinity column
-
Binding/Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Clarified protein sample (e.g., pancreatic extract after ammonium sulfate precipitation and dialysis against Binding/Wash Buffer)
Procedure:
-
Column Equilibration:
-
Pack the this compound-agarose resin into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer at a flow rate of 1 mL/min.
-
-
Sample Application:
-
Load the clarified protein sample onto the equilibrated column at a flow rate of 0.5-1 mL/min. Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 10-15 CV of Binding/Wash Buffer until the absorbance at 280 nm of the effluent returns to baseline. This removes unbound and non-specifically bound proteins.
-
-
Elution:
-
Elute the bound Carboxypeptidase A from the column with 5-10 CV of Elution Buffer.
-
Collect fractions of 1-2 mL into tubes containing Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 per 1 mL of eluate) to immediately neutralize the low pH of the eluate and preserve enzyme activity.
-
-
Analysis of Fractions:
-
Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Assay the collected fractions for Carboxypeptidase A activity using a suitable substrate (e.g., hippuryl-L-phenylalanine).
-
Analyze the purity of the fractions by SDS-PAGE.
-
-
Column Regeneration and Storage:
-
Wash the column with 5-10 CV of high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl), followed by 5-10 CV of Binding/Wash Buffer.
-
For storage, equilibrate the column with Storage Buffer (20% Ethanol in PBS, pH 7.4) and store at 4°C.
-
Visualizations
Caption: Workflow for the immobilization of this compound.
Caption: Experimental workflow for carboxypeptidase purification.
References
Application Notes and Protocols for 4-Amino-D,L-benzylsuccinic Acid Inhibition of Carboxypeptidase A
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidases, a family of zinc-containing metalloproteases.[1] Its mechanism of action is attributed to its structural similarity to the C-terminal portion of peptide substrates, which allows it to bind to the active site of these enzymes.[2] The parent compound, benzylsuccinic acid, and its derivatives are effective inhibitors of both Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB).[3] CPA preferentially cleaves C-terminal hydrophobic amino acids.[3] Due to its inhibitory activity, this compound and related compounds are valuable tools for studying the structure and function of carboxypeptidases and for the development of novel therapeutics.
This document provides detailed protocols for determining the inhibitory potency of this compound against Carboxypeptidase A, including methods for IC50 and Ki determination.
Data Presentation
The inhibitory constants (Ki) of several benzylsuccinic acid derivatives against Carboxypeptidase A are summarized in the table below. These values provide a comparative context for the potency of this class of inhibitors.
| Inhibitor | Ki (µM) | Notes |
| (2RS)-2-Benzylsuccinic acid | 0.22 | A potent inhibitor of carboxypeptidase A.[4] |
| (R)-2-Benzyl-2-methylsuccinic acid | 0.15 | (R)-enantiomer.[5] |
| Racemic 2-Benzyl-2-methylsuccinic acid | 0.28 | Racemic mixture.[5] |
| (S)-2-Benzyl-2-methylsuccinic acid | 17 | (S)-enantiomer, showing lower potency.[5] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 | A phosphonic acid analogue, equipotent to 2-benzylsuccinic acid.[4][6] |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 | The monoethyl ester of the phosphonic acid analogue, showing slightly reduced potency.[4][6] |
| 2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 | A sulphur analogue of the monoethyl ester, with further reduced potency.[4][6] |
| (2RS)-2-Benzyl-4-phosphonobutyric acid | 370 ± 60 | Lengthening the phosphonic acid derivative by one methylene group significantly decreases inhibitory activity.[4][6] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Carboxypeptidase A
This protocol describes a microplate-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
N-(p-Tosyl-L-arginine methyl ester) hydrochloride (TAME) or Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm or 340 nm depending on the substrate.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Carboxypeptidase A in Tris-HCl buffer. The final concentration in the assay should result in a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor from the stock solution in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (e.g., 1 mM Hippuryl-L-phenylalanine) in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Tris-HCl buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
Carboxypeptidase A solution
-
-
Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 254 nm for hippuric acid formation from Hippuryl-L-phenylalanine) every 30 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of the Inhibition Constant (Ki) and Mode of Inhibition
This protocol determines the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Perform the enzymatic assay as described in Protocol 1, but with multiple substrate concentrations for each fixed inhibitor concentration. A minimum of two different fixed inhibitor concentrations should be used, along with a control (no inhibitor).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
To determine the mode of inhibition, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The Ki can be calculated from the Lineweaver-Burk plot or by non-linear regression analysis fitting the data to the appropriate Michaelis-Menten equation for the determined mode of inhibition. For competitive inhibition, the equation is: V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]).
-
Visualizations
Caption: Competitive inhibition of Carboxypeptidase A.
Caption: Workflow for CPA inhibition assay.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 61445-53-2 | Benchchem [benchchem.com]
- 3. This compound | RUO | Sigma-Aldrich [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility of 4-Amino-D,L-benzylsuccinic Acid in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-Amino-D,L-benzylsuccinic Acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the solubility of this compound in aqueous solutions?
A1: The solubility of this compound is primarily influenced by the pH of the aqueous buffer. This is because the molecule contains both a basic amino group (-NH₂) and two acidic carboxylic acid groups (-COOH). As the pH of the solution changes, these groups can become protonated or deprotonated, affecting the molecule's overall charge and its interaction with water molecules. Generally, amino acids are least soluble at their isoelectric point (pI), where the net charge is zero, and more soluble at pH values above or below the pI.[1][2][3]
Q2: I'm observing low solubility in a neutral buffer (pH ~7.0). Is this expected?
A2: Yes, it is possible to observe lower solubility at a neutral pH. Like other amino acids, this compound's solubility is lowest near its isoelectric point (pI), where the molecule exists as a zwitterion with no net charge.[2] At this point, intermolecular interactions can be stronger, leading to easier precipitation. To increase solubility, you should adjust the pH of your buffer to be either more acidic or more basic.
Q3: Which aqueous buffers are recommended for dissolving this compound?
A3: The choice of buffer will depend on the desired pH for your experiment.
-
For acidic conditions (pH < 4): Citrate or acetate buffers are suitable. In this range, the amino group is protonated (-NH₃⁺), increasing the overall positive charge and enhancing solubility.
-
For basic conditions (pH > 8): Phosphate, borate, or carbonate buffers are commonly used. In this range, the carboxylic acid groups are deprotonated (-COO⁻), leading to a net negative charge and increased solubility.
It is crucial to ensure that the buffer components themselves do not react with the compound or interfere with downstream assays.
Q4: Can I use organic co-solvents to improve solubility?
A4: Yes, if your experimental design allows for it. A common strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution. This stock can then be diluted into your aqueous buffer. However, it is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your biological system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution after initial dissolution. | The solution may be supersaturated, or the temperature may have changed. The buffer's pH might be too close to the compound's isoelectric point. | 1. Ensure the final concentration is below the equilibrium solubility at your experimental temperature. 2. Try adjusting the pH of the buffer further away from neutral. 3. Gently warm the solution to aid dissolution, then allow it to cool to the experimental temperature. Observe for any precipitation upon cooling. |
| Inconsistent solubility results between experiments. | This could be due to slight variations in buffer preparation (pH), temperature, or equilibration time. Contamination of the buffer or degradation of the compound can also be a factor.[4][5][6] | 1. Standardize your buffer preparation protocol and always verify the final pH. 2. Control the temperature during your experiment. 3. Ensure sufficient time for the solution to reach equilibrium (see the experimental protocol below). 4. Prepare fresh solutions for each experiment to avoid issues with compound degradation. |
| Compound "oils out" instead of dissolving. | This can occur when the compound's melting point is lower than the temperature of the solution, or when there are impurities present. | 1. Attempt dissolution at a lower temperature. 2. Try a different buffer system or consider using a co-solvent to create a stock solution. 3. Ensure the purity of your compound. |
| Solubility is still poor even after pH adjustment. | The intrinsic solubility of the compound in aqueous media might be very low. The ionic strength of the buffer could also be a factor. | 1. Consider using solubility-enhancing excipients if appropriate for your application. 2. Use a minimal amount of a co-solvent like DMSO to prepare a stock solution before diluting in buffer. 3. Evaluate the effect of buffer concentration (ionic strength) on solubility. |
Data Presentation: Solubility Profile
Use the following table to record and compare the solubility of this compound under different conditions.
| Buffer System | pH | Temperature (°C) | Equilibration Time (hours) | Measured Solubility (mg/mL) | Observations |
| Phosphate-buffered saline | 7.4 | 25 | 24 | ||
| Citrate Buffer | 4.0 | 25 | 24 | ||
| Phosphate Buffer | 8.0 | 25 | 24 | ||
| Add your own conditions |
Experimental Protocols
Protocol: Determining Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[7][8]
Materials:
-
This compound (solid)
-
Aqueous buffers of desired pH values
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a set period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.
-
Quantification: Dilute the collected supernatant as needed and determine the concentration of the dissolved compound using a validated analytical method like HPLC.
-
pH Verification: Measure the pH of the final saturated solution to confirm it has not changed during the experiment.[7]
Visualizations
Caption: Workflow for the Shake-Flask Solubility Protocol.
Caption: pH's influence on this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. discovery.researcher.life [discovery.researcher.life]
improving stability of 4-Amino-D,L-benzylsuccinic Acid in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 4-Amino-D,L-benzylsuccinic Acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, primarily:
-
pH: The compound has both an acidic carboxylic acid group and a basic amino group, making its stability highly dependent on the pH of the solution.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2]
-
Light: The aminophenyl group may be susceptible to photodegradation upon exposure to UV or even ambient light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly of the aromatic amino group.[3][4]
Q2: What is the recommended pH range for preparing and storing solutions of this compound?
Q3: How should I store solutions of this compound to maximize stability?
A3: For maximum stability, solutions should be:
-
Stored at low temperatures (2-8°C or frozen at -20°C for long-term storage).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared with degassed solvents to minimize exposure to oxygen.
-
Stored in tightly sealed containers to prevent solvent evaporation and contamination.[5]
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, potential degradation pathways include:
-
Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.[6]
-
Photodegradation: Exposure to light, particularly UV, can induce reactions involving the aminophenyl moiety.[7]
-
Decarboxylation: At elevated temperatures, the carboxylic acid groups may be lost.
-
Intermolecular reactions: At high concentrations, molecules may react with each other, potentially forming amides or other condensation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Solution turns yellow or brown over time. | Oxidation of the 4-amino group. | Prepare solutions using degassed solvents and store under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of an antioxidant like ascorbic acid or sodium metabisulfite, if compatible with your experiment. |
| Loss of compound potency or concentration. | Chemical degradation due to pH, temperature, or light. | Verify the pH of the solution and adjust to a more optimal range (start with slightly acidic to neutral). Store the solution at a lower temperature and protect it from light. Perform a forced degradation study to identify the primary cause. |
| Precipitate forms in the solution upon storage. | Poor solubility at the storage temperature or pH. Change in pH due to CO2 absorption. | Ensure the storage buffer has sufficient buffering capacity. Check the solubility of the compound at different temperatures and pH values to determine optimal storage conditions. |
| Inconsistent experimental results. | Inconsistent stability of the stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, validate the storage conditions by periodically re-analycing the concentration and purity. |
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 10.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
pH meter.
-
Constant temperature incubator.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility).[8]
-
In separate vials, dilute the stock solution with each of the different pH buffers to a final concentration of 1 mg/mL.
-
Immediately after preparation (t=0), take an aliquot from each vial and analyze by HPLC to determine the initial concentration and purity.
-
Incubate the vials at a constant temperature (e.g., 40°C) and protect them from light.
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week), withdraw aliquots from each vial and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point for each pH.
-
Plot the percentage remaining versus time for each pH to determine the degradation rate.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[9][10][11]
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[3]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.[3]
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Heat the solid compound at 100°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
For each condition, analyze the stressed sample by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Characterize the major degradation products using techniques like LC-MS to propose degradation pathways.
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound (1 mg/mL) at 40°C
| pH | % Remaining (24h) | % Remaining (72h) | % Remaining (1 week) |
| 3.0 | 99.5 | 98.2 | 96.5 |
| 5.0 | 99.8 | 99.1 | 98.0 |
| 7.0 | 99.6 | 98.5 | 97.2 |
| 9.0 | 95.2 | 88.4 | 75.1 |
Table 2: Illustrative Results from a Forced Degradation Study
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 5.2 | 2 |
| 0.1 M NaOH, RT, 24h | 15.8 | 3 |
| 3% H2O2, RT, 24h | 25.3 | 4 |
| Heat (100°C), 48h | 2.1 | 1 |
| UV Light, 24h | 18.9 | 3 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for solution instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 5. clinivex.com [clinivex.com]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 61445-53-2 | Benchchem [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. biomedres.us [biomedres.us]
Carboxypeptidase Inhibition Assay Technical Support Center
Welcome to the Technical Support Center for Carboxypeptidase Inhibition Assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on troubleshooting experimental results. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for high background signals in my carboxypeptidase assay?
High background can originate from several sources, including substrate instability, contamination of reagents, or non-specific binding of assay components. It is also possible that the buffer itself or impurities within it are contributing to the signal.
Q2: My enzyme activity is much lower than expected or absent. What should I check first?
First, verify the integrity of your enzyme. Improper storage, such as repeated freeze-thaw cycles, can lead to a loss of activity. Also, ensure that the assay buffer has the correct pH and that all necessary cofactors (like Zn²⁺ for many carboxypeptidases) are present. Finally, confirm that your substrate concentration is appropriate for detecting activity.
Q3: The results from my inhibitor screening are not reproducible. What could be the cause?
Inconsistent results often stem from variability in experimental setup. This can include slight differences in incubation times, temperature fluctuations, or pipetting errors. Ensure that all components are thoroughly mixed and that the inhibitor is fully dissolved in the assay buffer. It is also critical to include proper controls in every experiment.
Q4: How do I choose the correct substrate for my specific carboxypeptidase?
Carboxypeptidases exhibit substrate specificity. For example, Carboxypeptidase A preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains, while Carboxypeptidase B targets basic residues like arginine and lysine. Consult the literature for known substrates of your enzyme of interest to ensure you are using an appropriate one for your assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your carboxypeptidase inhibition assay.
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | Substrate auto-hydrolysis or degradation. | Run a no-enzyme control (substrate and buffer only) to quantify the rate of non-enzymatic substrate breakdown. If significant, consider using a more stable substrate or adjusting the buffer pH. |
| Contaminated reagents or buffers. | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. Filter-sterilize buffers if necessary. | |
| Non-specific binding to the microplate. | Consider using plates with a non-binding surface. Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer can also help. | |
| Low or No Enzyme Activity | Inactive enzyme. | Verify enzyme activity using a positive control with a known substrate and no inhibitor. If activity is still low, obtain a fresh stock of the enzyme. Ensure proper storage conditions (typically -20°C or -80°C in a glycerol-containing buffer). |
| Incorrect assay conditions. | Confirm the optimal pH and temperature for your specific carboxypeptidase. Ensure the assay buffer composition is correct, including the presence of any necessary metal ions (e.g., Zn²⁺). | |
| Substrate concentration is too low. | The substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure a detectable reaction rate. | |
| Inconsistent/Irreproducible Results | Pipetting inaccuracies. | Use calibrated pipettes and ensure proper technique. For multi-well plate assays, consider using a multichannel pipette to minimize timing differences between wells. |
| Temperature fluctuations. | Ensure that all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. | |
| Incomplete mixing of reagents. | Gently mix the contents of each well after adding all components, for example, by pipetting up and down a few times or using a plate shaker. | |
| Inhibitor-Specific Issues | Inhibitor precipitation. | Check the solubility of your inhibitor in the assay buffer. If necessary, dissolve the inhibitor in a small amount of an appropriate solvent (like DMSO) before diluting it in the assay buffer. Remember to include a solvent control. |
| Time-dependent inhibition. | Some inhibitors exhibit time-dependent binding. Pre-incubate the enzyme and inhibitor for a set period before adding the substrate to allow for binding to reach equilibrium. |
Quantitative Assay Parameters
The following tables provide typical concentration ranges and parameters for spectrophotometric and fluorometric carboxypeptidase assays. These values may require optimization for your specific experimental conditions.
Table 1: Typical Reagent Concentrations
| Component | Spectrophotometric Assay | Fluorometric Assay |
| Enzyme | 0.4 - 8.0 units/mL[1][2] | Lower concentrations may be feasible |
| Substrate | ~1.0 mM (e.g., Hippuryl-L-Phenylalanine, Hippuryl-L-Arginine)[3][4][5] | Substrate dependent, often in the µM range |
| Inhibitor | Varies widely based on potency (nM to mM range) | Varies widely based on potency (nM to mM range) |
Table 2: Spectrophotometric Assay Parameters
| Parameter | Typical Value |
| Wavelength | 254 nm for hippurate-based substrates[3][4] |
| Temperature | 25°C or 37°C[3][4] |
| pH | 7.5 - 8.0[1][2] |
| Expected ΔAbsorbance/min | 0.05 - 0.10 for a valid assay[1][2] |
Table 3: Example IC50 Values for Carboxypeptidase Inhibitors
| Carboxypeptidase | Inhibitor | IC50 Value |
| Glutamate Carboxypeptidase II | 2-(Phosphonomethyl)pentanedioic acid | 0.3 - 1.1 nM[6] |
| Glutamate Carboxypeptidase II | (S)-2-(4-iodobenzylphosphonomethyl)-pentanedioic acid | 30 nM[7] |
| Carboxypeptidase M | 2-Benzylsuccinic acid | 50,000 nM[8] |
Experimental Protocols
General Protocol for a Spectrophotometric Carboxypeptidase A Inhibition Assay
This protocol is a generalized procedure based on the hydrolysis of Hippuryl-L-Phenylalanine.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-Phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
Test inhibitor
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
For each reaction, add the following to a well or cuvette:
-
Tris-HCl buffer
-
Inhibitor solution (or buffer for no-inhibitor control)
-
Carboxypeptidase A solution
-
-
Include the following controls:
-
Negative Control (No Enzyme): Buffer and substrate.
-
Positive Control (No Inhibitor): Buffer, enzyme, and substrate.
-
Solvent Control: Buffer, enzyme, substrate, and the same amount of solvent used to dissolve the inhibitor.
-
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitor (or buffer) at 25°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to each well. The final volume should be consistent across all reactions (e.g., 200 µL for a 96-well plate).
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 254 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to an appropriate equation to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical carboxypeptidase inhibition assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay issues.
Signaling Pathway: Peptide Hormone Biosynthesis
Caption: Carboxypeptidase E in the maturation of peptide hormones.[10][11][12]
Signaling Pathway: Renin-Angiotensin System
Caption: Role of ACE2, a carboxypeptidase, in the RAS pathway.[13][14][15]
References
- 1. 羧肽酶A酶活检测 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Glutamate carboxypeptidase II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxypeptidase M Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxypeptidase E - Wikipedia [en.wikipedia.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Trilogy of ACE2: A peptidase in the renin–angiotensin system, a SARS receptor, and a partner for amino acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Renin‐angiotensin system revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Amino-D,L-benzylsuccinic Acid Concentration for Experiments
Welcome to the technical support center for 4-Amino-D,L-benzylsuccinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this potent carboxypeptidase inhibitor. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent competitive inhibitor of carboxypeptidases, particularly Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB)[1][2][3]. It functions as a structural analog of the C-terminal portion of peptide substrates, allowing it to bind to the active site of the enzyme and prevent the binding and subsequent cleavage of the natural substrate[1]. The "D,L" designation indicates that it is a racemic mixture of both D and L isomers.
Q2: What is the inhibitory potency of this compound?
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO and aqueous buffers with a pH of 7-8[1]. For long-term storage, it is recommended to store the compound as a solid in a tightly closed container at room temperature, protected from light and moisture[4][5]. Stock solutions in DMSO can be prepared at a high concentration (e.g., 10-50 mM) and stored at -20°C or -80°C for several months. For aqueous solutions, it is advisable to prepare them fresh for each experiment to avoid potential degradation.
Q4: What are the typical working concentrations for this inhibitor in an enzyme assay?
A4: The optimal concentration will depend on the specific experimental conditions, including the concentration of the enzyme and substrate. As a starting point for an enzyme inhibition assay, a common approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM or 1 mM) and performing serial dilutions down to the nanomolar range. The goal is to identify a concentration range that shows a clear dose-dependent inhibition of enzyme activity, which will allow for the determination of the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition observed | Inhibitor concentration is too low. | Increase the starting concentration of this compound in your dose-response experiment. |
| Inhibitor has degraded. | Prepare fresh stock solutions of the inhibitor. Ensure proper storage conditions are maintained. | |
| Incorrect buffer pH or composition. | Verify that the assay buffer pH is between 7 and 8 for optimal inhibitor activity. Ensure the buffer does not contain components that may interfere with the inhibitor. | |
| High background signal | Autofluorescence of the compound. | If using a fluorescence-based assay, check for intrinsic fluorescence of this compound at the excitation and emission wavelengths used. If significant, consider a colorimetric or luminometric assay format. |
| Non-specific binding. | Include appropriate controls, such as a no-enzyme control and a no-substrate control, to identify the source of the background signal. | |
| Inconsistent or variable results | Poor solubility of the inhibitor at working concentrations. | Ensure that the final concentration of DMSO or other solvent used to dissolve the inhibitor is low and consistent across all wells (typically <1%). Visually inspect for any precipitation. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents. | |
| Enzyme instability. | Prepare fresh enzyme dilutions for each experiment and keep the enzyme on ice. | |
| Precipitation of the compound in the assay well | The compound has low aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if the assay can tolerate it, ensuring the final solvent concentration is consistent across all conditions and does not affect enzyme activity. |
Experimental Protocols
Protocol 1: Carboxypeptidase A (CPA) Enzyme Inhibition Assay
This protocol is adapted from a standard spectrophotometric assay for CPA activity.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 254 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Substrate Stock Solution: Dissolve Hippuryl-L-phenylalanine in the assay buffer to a final concentration of 1.0 mM.
-
Enzyme Solution: Prepare a working solution of Carboxypeptidase A in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period. This needs to be determined empirically but a starting point is 0.4-0.8 units/mL in the final reaction mix.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations for the dose-response curve (e.g., 1 mM to 1 nM).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of inhibitor dilution (or buffer for control).
-
160 µL of substrate solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Immediately start monitoring the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 1 hour at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Signaling Pathway Diagram
Caption: Competitive inhibition of Carboxypeptidase A.
Experimental Workflow Diagram
Caption: Workflow for optimizing inhibitor concentration.
References
potential off-target effects of benzylsuccinic acid inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of benzylsuccinic acid inhibitors. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of benzylsuccinic acid and its derivatives?
A1: Benzylsuccinic acid and its derivatives are primarily recognized as potent, competitive inhibitors of zinc-containing metalloenzymes.[1][2] Their main targets include:
-
Carboxypeptidase A (CPA): This is a well-established and foundational target for this class of inhibitors.[1][3]
-
Nna1 (Cytosolic Carboxypeptidase): Derivatives of 2-benzylsuccinic acid have also been shown to inhibit Nna1.[3]
Q2: What are the potential, less-characterized off-target interactions of benzylsuccinic acid inhibitors?
A2: Due to structural similarities with endogenous molecules, benzylsuccinic acid derivatives may interact with other pathways. These potential off-target effects are less characterized but are important considerations:
-
Renin-Angiotensin System (RAS): Their structure suggests a potential to act as inhibitors for Angiotensin-Converting Enzyme (ACE).[1]
-
Insulin Signaling Pathway: Some evidence suggests these compounds can influence the insulin signaling pathway by inhibiting insulin binding and the tyrosine kinase activity of the insulin receptor.[1]
Q3: My benzylsuccinic acid inhibitor shows high cytotoxicity in my cell-based assay. Is this expected?
A3: Not necessarily. While high concentrations of any compound can be toxic, significant cytotoxicity at or near the effective concentration for your primary target may indicate an off-target effect or general compound toxicity.[4] It is crucial to determine the 50% cytotoxic concentration (CC50) for your host cells and calculate the therapeutic index (TI = CC50 / IC50) to assess the specificity of the effect.[4]
Q4: How can I distinguish between on-target and off-target effects in my experiment?
A4: Differentiating on-target from off-target effects requires a multi-faceted approach. Key strategies include:
-
Using control compounds: Employ a structurally related but inactive compound to see if the phenotype persists.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the intended target. If the inhibitor's effect is diminished or eliminated, it is likely on-target.
-
Rescue experiments: Overexpress the target protein. If this rescues the cells from the inhibitor's effect, it confirms on-target action.
-
Profiling against related enzymes: Test your inhibitor against a panel of related metalloproteases to check for broader activity.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with benzylsuccinic acid inhibitors.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Compound Solubility/Stability: The inhibitor may be precipitating out of solution, especially in aqueous media.[4] | Ensure the compound is fully dissolved in a stock solution (e.g., DMSO) before preparing dilutions. Vortex the stock solution before use. Check for compound stability in your specific assay buffer and timeframe. |
| Assay Conditions: The inhibitory activity of competitive inhibitors is dependent on substrate concentration.[2] | Standardize the substrate concentration across all assays, ideally at or near the Michaelis-Menten constant (Km) for accurate IC50 determination. | |
| Inhibitor shows no effect in cell-based assays but is potent in biochemical assays. | Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.[5] | Consider using a cell-permeable analog if available. Alternatively, perform experiments on cell lysates or with purified protein to confirm biochemical activity. |
| Compound Efflux: Cells may be actively transporting the inhibitor out via efflux pumps. | Co-administer with known efflux pump inhibitors to see if the potency of your compound increases. | |
| Unexpected phenotype observed (e.g., changes in cell cycle, morphology). | Off-Target Effects: The inhibitor may be interacting with one or more unintended proteins, triggering a separate signaling pathway.[6] | Perform counter-screens to identify potential off-targets. This can include broad kinase or protease profiling panels and unbiased chemical proteomics approaches.[7][8] |
| General Toxicity: The observed phenotype could be a non-specific response to cellular stress or toxicity. | Run a cytotoxicity assay (e.g., MTT, LDH) to measure cell viability at the effective concentration. Compare the phenotypic EC50 with the cytotoxic CC50.[4] |
Quantitative Data: Inhibitory Potency
The following tables summarize the reported inhibitory potency of benzylsuccinic acid and its derivatives against known targets. A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor.[2]
Table 1: Inhibition of Carboxypeptidase A (CPA)
| Inhibitor | Kᵢ (µM) | Notes |
| (2RS)-2-Benzylsuccinic acid | 0.22 | A potent inhibitor of carboxypeptidase A.[2] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 | A phosphonic acid analogue, equipotent to 2-benzylsuccinic acid.[2] |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 | The monoethyl ester of the phosphonic acid analogue, showing slightly reduced potency.[2] |
| 2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 | A sulphur analogue of the monoethyl ester, with further reduced potency.[2] |
| (2RS)-2-Benzyl-4-phosphonobutyric acid | 370 ± 60 | Lengthening the derivative by one methylene group significantly decreases inhibitory activity.[2] |
Table 2: Inhibition of Nna1 (Cytosolic Carboxypeptidase)
| Inhibitor | Concentration | % Inhibition | Substrate |
| 2-Benzylsuccinic acid | 5 mM | ~95% | Biotin-3EG2E |
| 2-Benzylsuccinic acid | 10 mM | ~95% | Biotin-3EG2E |
Data derived from MedchemExpress.[3]
Visualizations
Logical & Experimental Workflows
Caption: A troubleshooting workflow for unexpected experimental results.
Caption: An experimental workflow for identifying off-targets.
Potential Off-Target Signaling Pathway
Caption: Potential off-target inhibition of ACE in the Renin-Angiotensin System.
Experimental Protocols
Protocol 1: Carboxypeptidase A (CPA) Inhibition Assay
This protocol is adapted from methodologies used to assess the efficacy of CPA inhibitors.[2]
Materials:
-
Carboxypeptidase A (CPA) enzyme
-
Reaction buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5
-
Substrate: Hippuryl-L-phenylalanine
-
Benzylsuccinic acid derivative (inhibitor) stock solution (e.g., in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of CPA in the reaction buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Inhibitor Dilution: Prepare a serial dilution of the benzylsuccinic acid inhibitor in the reaction buffer. Remember to include a vehicle control (e.g., DMSO) that matches the highest concentration of solvent used in the dilutions.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
Reaction Buffer
-
Inhibitor dilution (or vehicle control)
-
CPA enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the Hippuryl-L-phenylalanine substrate to all wells.
-
Data Acquisition: Immediately begin measuring the absorbance at 254 nm every 30 seconds for 10-15 minutes. The hydrolysis of the substrate leads to an increase in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: General Cell Viability (Cytotoxicity) Assay
This is a general protocol to assess whether an observed cellular phenotype is due to non-specific cytotoxicity.
Materials:
-
Cells of interest plated in a 96-well plate
-
Benzylsuccinic acid derivative (inhibitor)
-
Complete cell culture medium
-
MTT or Alamar Blue reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader (absorbance for MTT, fluorescence for Alamar Blue)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your inhibitor in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control and a "cells-only" (no treatment) control.
-
Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
For Alamar Blue: Add Alamar Blue reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at ~570 nm.
-
Alamar Blue: Measure fluorescence with excitation/emission at ~560/590 nm.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC₅₀).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
interpreting non-linear inhibition curves with 4-Amino-D,L-benzylsuccinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-Amino-D,L-benzylsuccinic Acid as a carboxypeptidase inhibitor. This resource offers troubleshooting advice for common experimental issues, particularly the interpretation of non-linear inhibition curves, alongside detailed experimental protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent competitive inhibitor of carboxypeptidases, particularly carboxypeptidase A (CPA) and carboxypeptidase B (CPB).[1][2][3] Its mechanism of action is based on its structural similarity to the C-terminal portion of peptide substrates. This allows it to bind to the active site of the enzyme, thereby preventing the natural substrate from binding and being cleaved.[1]
Q2: Why am I observing a non-linear inhibition curve with this compound?
A non-linear inhibition curve, where the fractional activity does not follow a simple hyperbolic decrease with increasing inhibitor concentration, can arise from several factors not mutually exclusive:
-
Tight-Binding Inhibition: If the inhibitor has a very high affinity for the enzyme (low Ki value), the concentration of the inhibitor required to cause significant inhibition may be comparable to the enzyme concentration in the assay. In this scenario, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration breaks down, leading to a steeper, non-hyperbolic inhibition curve.[4][5]
-
Slow-Binding Inhibition: The inhibitor may bind to the enzyme in a two-step process: an initial rapid binding followed by a slower conformational change that results in a more tightly bound complex. This time-dependent increase in inhibition can result in non-linear progress curves (product formation over time) and, consequently, a non-linear dose-response curve if measurements are not taken at equilibrium.[5]
-
Enzyme Inactivation: While this compound is primarily a competitive inhibitor, at high concentrations or under certain conditions, it might cause irreversible or slowly reversible inactivation of the enzyme, leading to a non-linear response.
-
Assay Artifacts: Issues such as inhibitor precipitation at higher concentrations, interference with the detection method, or substrate depletion can also lead to non-linear inhibition curves.
Q3: How can I distinguish between different types of inhibition (competitive, non-competitive, etc.) for this inhibitor?
To determine the mode of inhibition, you should perform enzyme kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[6]
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot for different inhibitor concentrations will intersect at the y-axis (Vmax remains unchanged, while the apparent Km increases).[7]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, while Vmax decreases).[6][7]
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are reduced).[6]
Q4: What are the optimal storage conditions for this compound?
This compound should be stored at room temperature in a dry, well-ventilated place. For long-term storage, it is advisable to keep it in a tightly sealed container.
Troubleshooting Guide
This guide addresses common issues encountered during carboxypeptidase inhibition assays using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Non-Linear Inhibition Curve | Tight-binding inhibition: Inhibitor concentration is close to or below the enzyme concentration. | - Use a lower enzyme concentration if the assay sensitivity allows.- Use the Morrison equation for data fitting, which is designed for tight-binding inhibitors. |
| Slow-binding inhibition: The pre-incubation time of the enzyme and inhibitor is not sufficient to reach equilibrium. | - Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate.- Monitor the reaction progress over time to check for time-dependent inhibition. | |
| Inhibitor solubility issues: The inhibitor is precipitating at higher concentrations. | - Visually inspect the wells for any precipitation.- Determine the solubility of the inhibitor in the assay buffer.- Consider using a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity (typically ≤1%). | |
| High Variability Between Replicates | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. | - Use calibrated pipettes.- Prepare master mixes of reagents to minimize pipetting variations. |
| Incomplete mixing: Reagents are not uniformly distributed in the assay wells. | - Gently mix the plate after the addition of each reagent. | |
| Temperature fluctuations: Inconsistent temperature across the assay plate or between experiments. | - Ensure the plate is uniformly equilibrated to the assay temperature. | |
| No or Low Inhibition Observed | Inactive inhibitor: The inhibitor may have degraded. | - Use a fresh stock of the inhibitor.- Verify the purity and integrity of the compound. |
| Incorrect assay conditions: The pH, buffer composition, or substrate concentration is not optimal for inhibition. | - Verify the pH of the assay buffer.- Ensure the substrate concentration is appropriate (typically around the Km value for competitive inhibition studies). | |
| Assay Signal is Unstable | Substrate instability: The substrate is degrading over the course of the assay. | - Prepare fresh substrate solution for each experiment. |
| Enzyme instability: The enzyme is losing activity during the assay. | - Keep the enzyme on ice until use.- Minimize the time the enzyme is in the assay buffer before the reaction is initiated. |
Experimental Protocols
Carboxypeptidase A (CPA) Inhibition Assay
This protocol is adapted from standard procedures for measuring CPA activity and its inhibition.[8][9]
Materials:
-
Enzyme: Bovine Pancreas Carboxypeptidase A
-
Inhibitor: this compound
-
Substrate: Hippuryl-L-phenylalanine
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Spectrophotometer or plate reader capable of measuring absorbance at 254 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer. A series of dilutions should be prepared to cover a range of concentrations for IC50 determination.
-
Prepare a working solution of Carboxypeptidase A in cold assay buffer (e.g., 4-8 units/mL).
-
Prepare a 1.0 mM solution of Hippuryl-L-phenylalanine in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add 20 µL of the appropriate this compound dilution to the test wells.
-
Add 20 µL of assay buffer to the control wells (no inhibitor).
-
Add 160 µL of the Carboxypeptidase A working solution to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 1.0 mM Hippuryl-L-phenylalanine solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 254 nm every 30 seconds for 5-10 minutes. The rate of increase in absorbance corresponds to the hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value.
-
Carboxypeptidase B (CPB) Inhibition Assay
This protocol is based on established methods for assessing CPB activity.[10][11]
Materials:
-
Enzyme: Porcine Pancreas Carboxypeptidase B
-
Inhibitor: this compound
-
Substrate: Hippuryl-L-arginine
-
Assay Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65
-
Spectrophotometer or plate reader capable of measuring absorbance at 254 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of Carboxypeptidase B in cold deionized water (e.g., 4-8 units/mL).
-
Prepare a 1.0 mM solution of Hippuryl-L-arginine in the assay buffer.
-
-
Assay Setup (Cuvette format):
-
In a quartz cuvette, mix 2.9 mL of the 1.0 mM Hippuryl-L-arginine solution with the desired volume of this compound solution. Adjust the final volume to 3.0 mL with assay buffer, leaving space for the enzyme. For the control, add assay buffer instead of the inhibitor.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase B working solution.
-
Immediately mix by inversion and monitor the increase in absorbance at 254 nm for 5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear phase of the reaction.
-
Calculate the percent inhibition and determine the IC50 as described for the CPA assay.
-
Signaling Pathway and Experimental Workflow Diagrams
Carboxypeptidases are involved in a variety of biological processes, including the maturation of neuropeptides and hormones.[2][3][12][13][14] The following diagram illustrates the general role of carboxypeptidases in prohormone processing.
Caption: Role of Carboxypeptidases in Prohormone Processing.
The following workflow diagram outlines the key steps in determining the IC50 of this compound.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]
- 2. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. tribioscience.com [tribioscience.com]
- 12. Carboxypeptidases in disease: insights from peptidomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 14. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-D,L-benzylsuccinic Acid purity and quality control
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the purity and quality of 4-Amino-D,L-benzylsuccinic Acid (CAS: 75043-31-1) in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for research-grade this compound?
A1: For research applications, the quality of this compound is defined by several key parameters. While specifications can vary slightly by supplier, a typical Certificate of Analysis (COA) will include the data presented in the table below.
Table 1: Typical Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to Off-White Solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| Purity (Achiral) | ≥98.0% | HPLC (UV 254 nm) |
| Chiral Purity | 45-55% D-isomer, 45-55% L-isomer | Chiral HPLC |
| Water Content | ≤1.0% | Karl Fischer Titration |
| Residual Solvents | ≤0.5% (Total) | GC-HS |
| Solubility | Soluble in aqueous base (e.g., 1M NaOH) | Visual Inspection |
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to store it under the following conditions.[1][2]
-
Temperature: Store in a refrigerator at 2-8°C for long-term storage.[1] For short-term use, tightly sealed containers at room temperature are acceptable.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation of the amino group.[1]
-
Light and Moisture: Protect from light and moisture by using amber vials and storing in a desiccator.[2]
Q3: What are the potential impurities I should be aware of?
A3: Potential impurities can originate from the synthetic route. While specific impurities are lot-dependent, they may include residual starting materials, reagents, or by-products from incomplete reactions. A key challenge in the synthesis is controlling the stereochemistry, though for the D,L mixture, this is not a purity concern but a characteristic of the material.[3]
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to assess the chemical purity of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a small amount of 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Chiral Purity Analysis by Chiral HPLC
This method separates the D- and L-enantiomers to confirm the racemic nature of the compound. Direct analysis of underivatized amino acids is possible on specific chiral stationary phases (CSPs).[4]
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral Stationary Phase (CSP) column suitable for amino acids (e.g., a macrocyclic glycopeptide-based CSP).[4]
-
Mobile Phase: A typical mobile phase for this type of separation would be a mixture of an organic solvent like methanol or acetonitrile with an aqueous buffer and acidic/basic modifiers. An example could be Methanol/Water/Formic Acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Troubleshooting Guides
Below is a workflow diagram for troubleshooting common HPLC issues, followed by a detailed troubleshooting table.
Caption: A logical workflow for HPLC troubleshooting.
Table 2: HPLC Troubleshooting for this compound
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the amino group and residual silanols on the C18 column. | Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid instead of formic acid) or use an end-capped column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase composition or a weaker solvent. | |
| No or Low Retention | The compound is highly polar and elutes in the solvent front on a standard C18 column. | Use a column designed for polar compounds (e.g., Polar-Embedded or Aqueous C18). Ensure the mobile phase has a high aqueous content at the start of the gradient. |
| Shifting Retention Times | Inconsistent mobile phase preparation or column temperature fluctuations. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a column oven to maintain a stable temperature. |
| Column degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Poor Resolution of Enantiomers (Chiral HPLC) | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) as selectivity is highly specific. |
| Mobile phase composition is not optimal. | Systematically vary the organic modifier, pH, and additives in the mobile phase to optimize the separation. |
Quality Control Workflow
The following diagram illustrates the logical flow of quality control testing for a new batch of this compound.
Caption: Standard quality control workflow for a new chemical batch.
References
Technical Support Center: 4-Amino-D,L-benzylsuccinic Acid Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 4-Amino-D,L-benzylsuccinic Acid powder in experimental settings.
Summary of Physical and Chemical Properties
| Property | This compound | Benzylsuccinic Acid (for reference) |
| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 223.23 g/mol [1][2] | 208.21 g/mol [3] |
| Appearance | White to off-white solid powder[2] | Solid |
| Purity | >99% is commercially available[1] | ≥99% is commercially available |
| Solubility | Soluble in DMSO.[4] Specific quantitative data not available. | DMSO: 41 mg/mL (196.92 mM)[4] |
| pKa (Strongest Acidic) | Data not available. | 4.25[5] |
| Storage Temperature | Room temperature or refrigerated (2-8°C).[2][6] | Room temperature |
FAQs and Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the handling and experimental use of this compound.
Storage and Handling
Q1: How should I properly store this compound powder?
A1: The powder should be stored in a tightly sealed container in a dry and cool place, protected from light and moisture.[6] For short-term storage, room temperature is generally acceptable. For long-term storage, refrigeration at 2-8°C is recommended.[2] Some suppliers also suggest storing under an inert atmosphere.[2]
Q2: What are the recommended handling procedures for this powder?
A2: Handle this compound in a well-ventilated area. It is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust during handling. In case of spills, sweep up the solid material carefully and place it in a suitable container for disposal.
Q3: Is this compound sensitive to light or air?
A3: While specific data on the photosensitivity of the 4-amino derivative is limited, it is good laboratory practice to protect it from light, as aromatic amines can be light-sensitive. Storing in an opaque container is recommended.
Solution Preparation and Stability
Q4: I am having trouble dissolving the powder. What should I do?
A4: this compound has limited solubility in aqueous solutions. For biological assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[4] You can then dilute this stock solution into your aqueous assay buffer. Sonication may aid in the dissolution process.
Q5: How should I store solutions of this compound?
A5: Stock solutions in DMSO can typically be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Q6: My solution has turned a different color. What does this indicate?
A6: Discoloration, particularly yellowing or browning, can be a sign of degradation or oxidation, which is common for compounds containing amino groups. It is recommended to use freshly prepared solutions for experiments to ensure the integrity of the compound. If discoloration is observed, it is best to discard the solution and prepare a fresh one.
Experimental Troubleshooting
Q7: My enzyme inhibition assay results are inconsistent. What could be the cause?
A7: Inconsistent results in enzyme inhibition assays can stem from several factors:
-
Inhibitor Precipitation: The compound may be precipitating in the aqueous assay buffer, especially at higher concentrations. Visually inspect the wells for any signs of precipitation.
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using them correctly, especially when preparing serial dilutions of the inhibitor.
-
Enzyme Instability: Ensure the enzyme is stored correctly and is active. Prepare fresh enzyme dilutions for each experiment.
-
Inconsistent Incubation Times: Use a multichannel pipette to start all reactions simultaneously and ensure consistent pre-incubation times of the enzyme with the inhibitor.
Q8: I am observing lower than expected inhibition of carboxypeptidase A. What should I check?
A8:
-
Verify Inhibitor Concentration: Double-check the calculations for your stock solution and dilutions.
-
Assess Compound Purity: If possible, verify the purity of your this compound powder. Impurities can affect its inhibitory activity.
-
Check Assay Conditions: Ensure the pH and temperature of your assay are optimal for both the enzyme activity and inhibitor binding.
-
Substrate Competition: As a competitive inhibitor, high concentrations of the substrate can overcome the inhibitory effect.[7] Ensure your substrate concentration is appropriate for determining the IC₅₀ or Kᵢ of the inhibitor.
Experimental Protocols
Carboxypeptidase A Inhibition Assay
This protocol is a general method for determining the inhibitory activity of this compound against bovine pancreatic carboxypeptidase A and can be adapted for a 96-well plate format.
Materials:
-
Carboxypeptidase A (CPA) from bovine pancreas
-
Substrate: Hippuryl-L-phenylalanine
-
Inhibitor: this compound
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C
-
Inhibitor Solvent: DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Prepare a stock solution of the inhibitor: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of desired concentrations.
-
Prepare the enzyme solution: Prepare a working solution of carboxypeptidase A in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Set up the assay plate: In the wells of the 96-well plate, add the following in triplicate:
-
Blank: Assay buffer only.
-
Enzyme Control (No Inhibitor): CPA solution and assay buffer.
-
Inhibitor Wells: CPA solution and the various dilutions of the inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrate, Hippuryl-L-phenylalanine, to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes. The hydrolysis of the substrate results in an increase in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, repeat the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[8]
-
Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow for a Carboxypeptidase A inhibition assay.
Signaling and Catalytic Pathways
Caption: Inhibition of Carboxypeptidase A by this compound.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. DL-苄基丁二酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Benzylsuccinic acid | Carboxypeptidase | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. clinivex.com [clinivex.com]
- 7. This compound | RUO | Sigma-Aldrich [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-Amino-D,L-benzylsuccinic Acid and Other Carboxypeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Amino-D,L-benzylsuccinic Acid and its parent compound, benzylsuccinic acid, with other known carboxypeptidase inhibitors. Carboxypeptidases are a class of proteolytic enzymes crucial in various physiological processes, including protein digestion, hormone processing, and blood pressure regulation, making their inhibitors valuable tools in research and potential therapeutic agents.
Performance Comparison of Carboxypeptidase Inhibitors
Below is a summary of the inhibitory constants (Ki) for benzylsuccinic acid and other selected carboxypeptidase inhibitors. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki Value | Inhibitor Class |
| L-Benzylsuccinic Acid | Carboxypeptidase A | 4.5 x 10⁻⁷ M | Competitive |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 µM | Competitive |
| L-Benzylsuccinate | Wheat Serine Carboxypeptidase II | 0.2 mM | Competitive |
| Potato Carboxypeptidase Inhibitor (PCI) | Carboxypeptidases A & B | Nanomolar range | Proteinaceous |
| 2-Guanidinoethylmercaptosuccinic acid (GEMSA) | Carboxypeptidase B-like enzymes | Potent inhibitor | Competitive |
| N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A | 2.09 µM (racemic) | Competitive |
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of compounds against Carboxypeptidase A and B are provided below.
Experimental Protocol: Carboxypeptidase A Inhibition Assay
This protocol is adapted from standard enzymatic assays for Carboxypeptidase A.
Materials:
-
Enzyme: Bovine Pancreatic Carboxypeptidase A (e.g., Sigma-Aldrich C9268)
-
Substrate: Hippuryl-L-phenylalanine (e.g., Sigma-Aldrich H6875)
-
Buffer: 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C
-
Inhibitor Stock Solution: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO or buffer)
-
Instrumentation: UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare the Tris-HCl buffer and dissolve the Hippuryl-L-phenylalanine substrate in the buffer to a final concentration of 1.0 mM.
-
Prepare a stock solution of Carboxypeptidase A in the buffer at a concentration of 4-8 units/mL immediately before use.
-
Prepare a series of dilutions of the inhibitor stock solution to be tested.
-
-
Assay Execution:
-
Set the spectrophotometer to a wavelength of 254 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, add 2.9 mL of the 1.0 mM Hippuryl-L-phenylalanine solution.
-
Add 0.1 mL of the inhibitor solution (or solvent for control) and incubate for a pre-determined time (e.g., 5 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A enzyme solution.
-
Immediately mix the solution by inversion and monitor the increase in absorbance at 254 nm for 5 minutes. The increase in absorbance is due to the formation of hippuric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA254/min) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
The inhibition constant (Ki) for competitive inhibitors can be determined by constructing a Lineweaver-Burk plot.
-
Experimental Protocol: Carboxypeptidase B Inhibition Assay
This protocol is based on established methods for determining Carboxypeptidase B activity.
Materials:
-
Enzyme: Porcine Pancreatic Carboxypeptidase B
-
Substrate: Hippuryl-L-arginine
-
Buffer: 25 mM Tris-HCl buffer with 100 mM NaCl, pH 7.65 at 25°C
-
Inhibitor Stock Solution: this compound or other inhibitors dissolved in a suitable solvent.
-
Instrumentation: UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare the Tris-HCl buffer and dissolve the Hippuryl-L-arginine substrate in the buffer to a final concentration of 1.0 mM.
-
Prepare a stock solution of Carboxypeptidase B in cold deionized water at a concentration of 4-8 units/mL immediately before use.
-
Prepare a series of dilutions of the inhibitor stock solution.
-
-
Assay Execution:
-
Set the spectrophotometer to a wavelength of 254 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, pipette 2.9 mL of the 1.0 mM Hippuryl-L-arginine solution.
-
Add 0.1 mL of the inhibitor solution (or solvent for control) and incubate.
-
Start the reaction by adding 0.1 mL of the Carboxypeptidase B enzyme solution.
-
Mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA254/min) from the maximum linear rate for both the test and blank reactions.
-
Determine the percentage of inhibition and calculate the Ki value as described for the Carboxypeptidase A assay.
-
Signaling Pathway and Experimental Workflow
Catalytic Mechanism of Carboxypeptidase A
Carboxypeptidase A is a metalloexopeptidase containing a zinc ion (Zn²⁺) at its active site, which is essential for its catalytic activity. The enzyme preferentially cleaves peptide bonds at the C-terminus of proteins and peptides, particularly those with aromatic or branched aliphatic side chains. The binding of a substrate to the active site involves interactions with several key amino acid residues.
Caption: Catalytic mechanism of Carboxypeptidase A.
Workflow for Screening Carboxypeptidase Inhibitors
The general workflow for identifying and characterizing new carboxypeptidase inhibitors involves a series of steps from initial screening to detailed kinetic analysis.
References
A Comparative Guide to Alternative Methods for Inhibiting Carboxypeptidase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative methods for the inhibition of carboxypeptidase activity, focusing on a range of inhibitor classes beyond classical examples. It is designed to assist researchers in selecting appropriate inhibitory tools and designing experiments for drug discovery and biochemical studies. This document outlines the potency of various inhibitors, details the experimental protocols for their evaluation, and illustrates key biological pathways and experimental workflows.
Comparative Analysis of Carboxypeptidase Inhibitors
The efficacy of a carboxypeptidase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the potency of various alternative inhibitors against several major carboxypeptidases.
| Target Enzyme | Inhibitor Class | Inhibitor Name | Potency (Ki / IC50) | Reference(s) |
| Carboxypeptidase A (CPA) | Natural Protein | Potato Carboxypeptidase Inhibitor (PCI) | Ki: Nanomolar range | [1] |
| Small Molecule (Hydroxamate) | N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration) | Ki: 1.54 µM | [2] | |
| Small Molecule (Sulfonamide) | (S)-N-Sulfamoylphenylalanine | Ki: 0.64 µM | [3] | |
| Small Molecule (Phosphonate) | ZAAP(O)F | Ki: 3 pM | [4] | |
| Small Molecule (Phosphonate) | ZFAP(O)F | Ki: 1 pM | [4] | |
| Small Molecule (Phosphonate) | Cbz-Phe-ValP-(O)Phe | Ki: 10-27 fM | [5] | |
| Carboxypeptidase B (CPB) | Natural Protein | Potato Carboxypeptidase Inhibitor (PCI) | - | [6] |
| Small Molecule | 3-(6-Amino-pyridin-3-yl)-2-[1-(4-methyl-pentyl)-1H... | IC50: 4 nM | [7] | |
| Carboxypeptidase M (CPM) | Small Molecule | 2-Benzylsuccinic acid | IC50: 50 µM | [8] |
| Small Molecule | alpha-Benzyl-1H-imidazole-4-acetic acid | IC50: 50 µM | [8] | |
| Carboxypeptidase N (CPN) | Small Molecule | Nα-carbamoyl-Arg | Ki: 35 µM | [9] |
| Small Molecule (Thiol) | DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid | Ki: 2 nM | ||
| Carboxypeptidase U (CPU/TAFIa) | Small Molecule | AZD9684 | IC50: 73 - 200 nM | [10] |
| Small Molecule (Mercapto-propionic acid derivative) | - | - | [11] | |
| Glutamate Carboxypeptidase II (GCPII) | Small Molecule (Phosphonate) | 2-(Phosphonomethyl)pentanedioic acid | Ki: 0.2 - 31.2 nM | [12] |
| Small Molecule (Urea-based) | Compound 4 from reference | IC50: 0.06 nM | [8] | |
| Small Molecule (Urea-based) | Compound 2 from reference | IC50: 0.5 nM | [8] | |
| Small Molecule (Urea-based) | Compound 3 from reference | IC50: 14 nM | [8] | |
| Small Molecule (Urea-based) | Compound 1 from reference | IC50: 17 nM | [8] |
Key Signaling Pathways and Experimental Workflows
Carboxypeptidase U (TAFIa) in the Fibrinolysis Pathway
Carboxypeptidase U (also known as Thrombin-Activatable Fibrinolysis Inhibitor, or TAFIa) plays a critical role in down-regulating fibrinolysis, the process of breaking down blood clots.[2][13][14][15] Its inhibition is a key therapeutic strategy for enhancing clot removal. The following diagram illustrates its mechanism of action.
Caption: Role of Carboxypeptidase U (TAFIa) in attenuating fibrinolysis.
General Workflow for Screening Carboxypeptidase Inhibitors
A systematic approach is essential for the identification and characterization of novel carboxypeptidase inhibitors. The workflow below outlines a typical screening cascade, from initial high-throughput screening to detailed kinetic analysis.
Caption: Experimental workflow for carboxypeptidase inhibitor screening.
Experimental Protocols
The following are detailed methodologies for key experiments in the study of carboxypeptidase inhibition.
Carboxypeptidase A (CPA) Inhibition Assay
This protocol is adapted for a continuous spectrophotometric rate determination to assess the potency of an inhibitor against bovine pancreatic Carboxypeptidase A.
A. Reagents:
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.
-
Substrate Stock Solution: 1.0 mM Hippuryl-L-Phenylalanine in Assay Buffer.
-
Enzyme Stock Solution: Carboxypeptidase A from bovine pancreas, dissolved in cold 10% LiCl to a concentration of 1-3 units/mL.
-
Inhibitor Stock Solution: A concentrated stock of the test inhibitor dissolved in a suitable solvent (e.g., DMSO), with subsequent dilutions in Assay Buffer.
B. Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate well or a cuvette, mix a defined amount of the CPA enzyme solution with varying concentrations of the inhibitor.
-
Include a control with no inhibitor.
-
Bring the final volume to a fixed amount with Assay Buffer.
-
Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at 25°C to allow for binding to occur.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add the Hippuryl-L-Phenylalanine substrate solution to the enzyme-inhibitor mixture. The final volume in a standard cuvette is typically 1 mL.
-
-
Data Acquisition:
-
Immediately place the cuvette in a spectrophotometer thermostatted at 25°C.
-
Monitor the increase in absorbance at 254 nm for 3-5 minutes. The hydrolysis of the substrate releases hippuric acid, which absorbs at this wavelength.
-
Record the rate of change in absorbance (ΔA254/min) from the initial linear portion of the curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Carboxypeptidase B (CPB) Activity Assay
This protocol describes a method to determine the activity of Carboxypeptidase B using a spectrophotometric assay.
A. Reagents:
-
Assay Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65 at 25°C.
-
Substrate Solution: 1.0 mM Hippuryl-L-Arginine in Assay Buffer.
-
Enzyme Solution: Carboxypeptidase B from porcine pancreas, diluted in distilled water to a concentration of 1-5 U/mL.
B. Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.
-
Reaction Mixture Preparation:
-
Pipette 2.9 mL of the Hippuryl-L-Arginine substrate solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration and to establish a blank rate.
-
-
Initiation of Reaction:
-
Add 0.1 mL of the diluted enzyme solution to the cuvette.
-
Mix thoroughly by inversion.
-
-
Data Acquisition:
-
Record the increase in absorbance at 254 nm for 5 minutes.
-
Determine the rate of change in absorbance (ΔA254/min) from the initial linear portion of the curve.
-
C. Calculation of Enzyme Activity:
One unit of Carboxypeptidase B is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C. The activity can be calculated using the molar extinction coefficient of hippuric acid.
General Considerations for Inhibition Assays
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve the inhibitor (e.g., DMSO) is consistent across all assays and does not significantly affect enzyme activity.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value will depend on the substrate concentration. It is often useful to perform assays at a substrate concentration close to the Michaelis-Menten constant (Km).
-
Determination of Ki: To determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.), it is necessary to perform the assay at multiple substrate and inhibitor concentrations and analyze the data using methods such as Dixon or Lineweaver-Burk plots. Lineweaver-Burk plots.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic inhibitors of carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of the anaphylatoxins in vivo using an inhibitor of serum carboxypeptidase N (SCPN). I. Lethality and pathologic effects on pulmonary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of potent, orally active, inhibitors of carboxypeptidase U (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitor Screening and Design [creative-enzymes.com]
- 11. Carboxypeptidase U (TAFIa): a new drug target for fibrinolytic therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Amino-D,L-benzylsuccinic Acid as a Carboxypeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of 4-Amino-D,L-benzylsuccinic Acid as a specific inhibitor of carboxypeptidases. Through a comparative analysis with structurally related compounds and a review of established experimental data, this document serves as a resource for researchers in enzymology and drug discovery.
Introduction to this compound
This compound is a synthetic compound recognized as a potent and competitive inhibitor of carboxypeptidases, particularly Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB).[1][2][3][4] Its mechanism of action is rooted in its structural similarity to the C-terminal portion of peptide substrates. This allows it to bind to the active site of the enzyme, thereby preventing the natural substrate from binding and being cleaved.[2] The dicarboxylic acid structure is a key feature for its potent inhibitory activity, making it a stronger inhibitor than corresponding monocarboxylic acids.[2]
Comparative Analysis of Inhibitory Potency
While this compound is established as a potent competitive inhibitor of carboxypeptidases, specific inhibition constants (Kᵢ) or IC₅₀ values are not extensively detailed in publicly available literature.[2][3] However, a comparative understanding can be gained by examining the inhibitory activities of its parent compound, benzylsuccinic acid, and other derivatives against Carboxypeptidase A.
| Inhibitor | Target Enzyme | Kᵢ (µM) | IC₅₀ (µM) | Notes |
| This compound | Carboxypeptidase | Not Specified | Not Specified | Described as a potent competitive inhibitor.[2][4] |
| L-Benzylsuccinic Acid | Carboxypeptidase A | 0.45 | A potent competitive inhibitor.[2] | |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 | A potent inhibitor of carboxypeptidase A.[1] | |
| 2-Benzylsuccinic acid | Carboxypeptidase A | 400.0 | Orally active inhibitor.[5][6] | |
| (R)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 | ||
| (S)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 | ||
| Racemic 2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 | ||
| CPA inhibitor (Compound 5) | Carboxypeptidase A | 0.32 | A potent CPA inhibitor.[6] |
Signaling Pathway and Mechanism of Inhibition
This compound functions as a competitive inhibitor of carboxypeptidases. The inhibitor, being structurally analogous to the enzyme's substrate, binds to the active site. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The succinic acid moiety plays a crucial role in coordinating with the zinc ion present in the active site of these metalloenzymes.[7]
Caption: Competitive inhibition of Carboxypeptidase by this compound.
Experimental Protocols
The validation of carboxypeptidase inhibitors is primarily conducted through enzyme kinetic assays. Below are detailed methodologies for determining the inhibitory activity of compounds like this compound.
Carboxypeptidase A Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from established methods for measuring Carboxypeptidase A activity.[8]
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare the Tris-HCl buffer and dissolve the hippuryl-L-phenylalanine substrate in the buffer to a final concentration of 1.0 mM.
-
Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl solution to a concentration of 4-8 units/mL.
-
Prepare a series of dilutions of the inhibitor stock solution.
-
-
Assay Setup:
-
In a quartz cuvette, combine 2.9 mL of the substrate solution with a specific volume of the inhibitor dilution.
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A solution to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 254 nm for 5 minutes, recording the rate of change. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Determine the type of inhibition and the inhibition constant (Kᵢ) by plotting the data using a Lineweaver-Burk or Dixon plot.
-
Experimental Workflow for Inhibitor Screening
Caption: General workflow for screening and characterizing carboxypeptidase inhibitors.
Conclusion
This compound is a validated potent, competitive inhibitor of carboxypeptidases. While specific quantitative data on its inhibitory constant remains to be fully elucidated in comparative studies, its efficacy is strongly supported by the well-documented inhibitory activities of its structural analogs, such as benzylsuccinic acid.[2] The provided experimental protocols offer a robust framework for researchers to further quantify its inhibitory characteristics and explore its potential in various therapeutic applications. The structural design of this compound, particularly its dicarboxylic acid feature, serves as a valuable model for the rational design of novel inhibitors for zinc metalloproteases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 61445-53-2 | Benchchem [benchchem.com]
- 3. This compound | RUO | Sigma-Aldrich [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
Comparative Analysis of 4-Amino-D,L-benzylsuccinic Acid's Cross-Reactivity with Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of 4-Amino-D,L-benzylsuccinic Acid on various proteases. While it is a known potent inhibitor of carboxypeptidases, its cross-reactivity with other protease families is not extensively documented. This document summarizes the available data, provides detailed experimental protocols for further investigation, and visualizes key concepts to aid in research and drug development.
Introduction
This compound is a synthetic compound recognized for its potent competitive inhibition of carboxypeptidases, particularly Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB).[1][2] Its mechanism of action is rooted in its structural similarity to the C-terminal portion of peptide substrates, allowing it to bind to the active site of these metalloproteases.[1] The parent compound, benzylsuccinic acid, is also a well-established inhibitor of these enzymes.[3][4] The addition of a 4-amino group to the benzyl ring is anticipated to alter its binding affinity and selectivity profile.[1]
However, a significant knowledge gap exists regarding the broader specificity of this compound. Understanding its cross-reactivity with other protease classes—such as serine, cysteine, and aspartyl proteases, as well as other metalloproteases—is crucial for its development as a specific molecular probe or therapeutic agent. This guide aims to collate the existing, albeit limited, comparative data and provide the necessary tools for researchers to conduct their own cross-reactivity profiling.
Quantitative Data on Protease Inhibition
Direct quantitative data on the cross-reactivity of this compound with a wide range of proteases is scarce in publicly available literature. Most research has focused on its interaction with its primary targets, CPA and CPB. To provide a comparative context, the following table includes available inhibition data for the parent compound, (S)-2-benzylsuccinic acid, against various metalloproteases. This data suggests that the benzylsuccinic acid scaffold may interact with metalloproteases beyond carboxypeptidases.
| Compound | Target Protease | Protease Class | Inhibition Constant (Kᵢ) / IC₅₀ | Notes |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | Metalloprotease | Kᵢ: 0.22 ± 0.05 µM | Data for the racemic mixture.[3] |
| 2-Benzylsuccinic acid | Nna1 (cytosolic carboxypeptidase) | Metalloprotease | ~95% inhibition at 10 mM | Indicates activity against other carboxypeptidases.[4] |
| L-Benzylsuccinic acid | Thermolysin | Metalloprotease | - | Known to bind, but specific Kᵢ not readily available.[5] |
| This compound | Carboxypeptidase A | Metalloprotease | Not Reported | Expected to be a potent inhibitor. |
| This compound | Carboxypeptidase B | Metalloprotease | Not Reported | Expected to be a potent inhibitor. |
Mechanism of Carboxypeptidase Inhibition
The inhibitory action of benzylsuccinic acid derivatives against carboxypeptidases is well-characterized. The molecule mimics the tetrahedral transition state of the peptide substrate hydrolysis. Key interactions include the coordination of one of the carboxylate groups to the active site zinc ion and the placement of the benzyl group into the S1' specificity pocket of the enzyme.
Figure 1. Binding of this compound to Carboxypeptidase.
Experimental Protocols
To facilitate the investigation of the cross-reactivity of this compound, detailed protocols for assessing its inhibitory activity against Carboxypeptidase A and B are provided below. These can be adapted for screening against other proteases.
Protocol 1: Carboxypeptidase A (CPA) Inhibition Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
This compound
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Prepare Reagents:
-
Dissolve Hippuryl-L-phenylalanine in the Tris-HCl buffer to a final concentration of 1.0 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions.
-
Prepare a solution of Carboxypeptidase A in cold 1.0 M NaCl solution to a concentration of 4-8 units/mL.
-
-
Assay:
-
In a quartz cuvette, combine 2.9 mL of the substrate solution and the desired volume of the inhibitor solution.
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution and mix by inversion.
-
Record the increase in absorbance at 254 nm for 5 minutes.
-
-
Data Analysis:
-
Determine the initial rate of reaction (ΔA₂₅₄/min).
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
-
Perform kinetic studies with varying substrate and inhibitor concentrations to determine the inhibition constant (Kᵢ) and the mode of inhibition.
-
Protocol 2: Carboxypeptidase B (CPB) Inhibition Assay
This protocol is similar to the CPA assay but uses a different substrate.
Materials:
-
Carboxypeptidase B from porcine pancreas
-
This compound
-
Hippuryl-L-arginine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.65) containing 100 mM NaCl
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Prepare Reagents:
-
Dissolve Hippuryl-L-arginine in the Tris-HCl buffer to a final concentration of 1.0 mM.
-
Prepare a stock solution and dilutions of this compound.
-
Prepare a solution of Carboxypeptidase B in cold deionized water to a concentration of 4-8 units/mL.
-
-
Assay:
-
In a quartz cuvette, add 2.9 mL of the substrate solution and the desired volume of the inhibitor solution.
-
Equilibrate to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution and mix.
-
Record the increase in absorbance at 254 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate and percent inhibition as described for the CPA assay.
-
Determine the IC₅₀ and Kᵢ values.
-
Proposed Workflow for Cross-Reactivity Screening
To address the current knowledge gap, a systematic screening of this compound against a panel of proteases is recommended. The following workflow provides a logical approach for such an investigation.
Figure 2. Workflow for Protease Cross-Reactivity Screening.
Signaling Pathways and Potential Off-Target Effects
Carboxypeptidases are involved in various physiological processes, including the processing of peptide hormones and neuropeptides. Inhibition of these enzymes can therefore have broader biological effects. For example, inhibitors of carboxypeptidases are being investigated for their potential role in modulating pain signaling pathways.[2] While direct evidence for the modulation of specific signaling pathways by this compound is lacking, its potent inhibition of carboxypeptidases suggests that it could influence pathways regulated by peptide ligands. Further research is needed to elucidate these potential effects.
Conclusion
This compound is a potent inhibitor of carboxypeptidases A and B. While its broader cross-reactivity with other proteases remains largely unexplored, the activity of its parent compound, benzylsuccinic acid, against other metalloproteases suggests that off-target effects are possible. The experimental protocols and workflow provided in this guide are intended to empower researchers to systematically investigate the selectivity profile of this compound. A thorough understanding of its cross-reactivity is essential for its confident application as a research tool and for any future therapeutic development.
References
- 1. Structural basis of the resistance of an insect carboxypeptidase to plant protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 4-Amino-D,L-benzylsuccinic Acid and Alternative Carboxypeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Amino-D,L-benzylsuccinic Acid with other known carboxypeptidase inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate control experiments and alternative compounds for studies involving the inhibition of carboxypeptidases.
Introduction to this compound
This compound is recognized as a potent competitive inhibitor of carboxypeptidases, particularly Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB)[1][2]. Its mechanism of action is attributed to its structural similarity to the C-terminal portion of peptide substrates, allowing it to bind to the active site of the enzyme and prevent the binding and cleavage of the natural substrate[3]. The succinic acid backbone mimics the scissile peptide bond, while the benzyl group interacts with the S1' subsite of the enzyme, which typically accommodates the C-terminal amino acid residue of the substrate. The addition of a 4-amino group to the benzyl ring is expected to influence its binding affinity, potentially through additional interactions within the enzyme's active site[3].
Comparative Analysis of Carboxypeptidase Inhibitors
To provide a quantitative context for the inhibitory potential of this compound, this section presents a comparison with alternative carboxypeptidase inhibitors for which experimental data is available.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various compounds against Carboxypeptidase A and Carboxypeptidase B. Lower values indicate higher inhibitory potency.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |
| This compound | Carboxypeptidase A/B | Not Reported | Not Reported | [3][4] |
| L-Benzylsuccinic Acid | Carboxypeptidase A | 0.2 mM | - | [3] |
| (2RS)-2-Benzylsuccinic Acid | Carboxypeptidase A | 0.22 µM | - | [5] |
| 2-Benzylsuccinic Acid | Carboxypeptidase A1 | - | 400.0 µM | [2] |
| Potato Carboxypeptidase Inhibitor (PCI) | Carboxypeptidase A | 1.5 - 3.5 nM | - | |
| Potato Carboxypeptidase Inhibitor (PCI) | Carboxypeptidase B | 1.1 - 6.0 nM | - | |
| ZAFP(O)F (phosphonate analogue) | Carboxypeptidase A | 4 pM | - | |
| ZAAP(O)F (phosphonate analogue) | Carboxypeptidase A | 3 pM | - | |
| ZFAP(O)F (phosphonate analogue) | Carboxypeptidase A | 1 pM | - | |
| Cbz-Phe-ValP-(O)Phe (ZFVP(O)F) | Carboxypeptidase A | 10 - 27 fM | - |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Carboxypeptidase A Inhibition Assay
This protocol describes a continuous spectrophotometric rate determination assay to measure the inhibition of Carboxypeptidase A.
Materials:
-
Bovine pancreatic Carboxypeptidase A
-
Substrate: Hippuryl-L-Phenylalanine
-
Inhibitor stock solution (e.g., this compound or alternatives) dissolved in an appropriate solvent (e.g., DMSO or buffer)
-
Reaction Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of Carboxypeptidase A in the reaction buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Assay Setup: In the wells of the 96-well plate, prepare the following reactions in triplicate:
-
Blank: Reaction buffer only.
-
Enzyme Control (No Inhibitor): Carboxypeptidase A solution and reaction buffer.
-
Inhibitor Wells: Carboxypeptidase A solution, reaction buffer, and varying concentrations of the inhibitor. It is recommended to perform a serial dilution of the inhibitor to determine IC50 and Ki values.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, Hippuryl-L-Phenylalanine, to all wells.
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance at 254 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The hydrolysis of Hippuryl-L-Phenylalanine results in an increased absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay with varying substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk plot.
-
Visualizations
Signaling Pathway: Competitive Inhibition of Carboxypeptidase A
The following diagram illustrates the mechanism of competitive inhibition of Carboxypeptidase A by an inhibitor like this compound.
Caption: Competitive inhibition of Carboxypeptidase A.
Experimental Workflow: Determination of Inhibitory Constants
The workflow for determining the inhibitory constants (IC50 and Ki) of a test compound against Carboxypeptidase A is depicted below.
Caption: Workflow for determining inhibitor potency.
Conclusion
This compound is a potent competitive inhibitor of carboxypeptidases, making it a valuable tool for studying these enzymes. However, the lack of a reported inhibitory constant (Ki or IC50) in the current literature underscores the need for further quantitative characterization. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such studies and to select appropriate positive and negative controls for their experiments. The use of well-characterized alternative inhibitors, such as Benzylsuccinic acid and Potato Carboxypeptidase Inhibitor, can provide valuable benchmarks for assessing the potency of novel inhibitory compounds.
References
A Researcher's Guide to Carboxypeptidase Inhibitors: A Comparative Analysis of Ki Values and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of inhibitors for various carboxypeptidases, focusing on their inhibition constants (Ki), experimental determination, and mechanisms of action.
Carboxypeptidases are a class of proteolytic enzymes crucial in various physiological processes, including digestion, blood coagulation, and post-translational protein modification. Their dysregulation is implicated in numerous diseases, making them significant targets for therapeutic intervention. This guide offers a detailed comparison of inhibitors for three key carboxypeptidases: Carboxypeptidase A, Carboxypeptidase B, and Carboxypeptidase U, providing researchers with the essential data to inform their drug discovery and development efforts.
Comparative Analysis of Inhibitor Potency (Ki Values)
The inhibition constant (Ki) is a critical measure of an inhibitor's potency, representing the concentration required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following tables summarize the Ki values for a range of inhibitors against Carboxypeptidase A, Carboxypeptidase B, and Carboxypeptidase U.
Carboxypeptidase A Inhibitors
| Inhibitor | Ki Value | Source Organism/Type |
| L-Benzylsuccinate | 450 nM | Small Molecule |
| (S)-2-Benzyl-3-mercaptopropanoic acid | 11 nM | Small Molecule |
| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | 2.09 µM | Small Molecule[1] |
| N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration) | 1.54 µM | Small Molecule[1] |
| Cbz-Phe-ValP-(O)-Phe | 10-27 fM | Tripeptide Phosphonate[2] |
| ZAFP(O)F | 4 pM | Phosphonate Analogue[3] |
| ZAAP(O)F | 3 pM | Phosphonate Analogue[3] |
| ZFAP(O)F | 1 pM | Phosphonate Analogue[3] |
| Zinc monohydroxide (ZnOH+) | 0.71 µM | Metal Ion[4] |
| O-(hydroxyacetyl)-L-beta-phenyllactic acid (L-1) | kinact/KI = 0.057 M-1s-1 | Mechanism-based inactivator[5] |
| N-(hydroxyacetyl)-L-phenylalanine (L-2) | kinact/KI = 0.071 M-1s-1 | Mechanism-based inactivator[5] |
Carboxypeptidase B Inhibitors
| Inhibitor | Ki Value | Source Organism/Type |
| L-Arginine | Competitive Inhibitor | Amino Acid[6] |
| L-Lysine | Competitive Inhibitor | Amino Acid[6] |
| L-Ornithine | Competitive Inhibitor | Amino Acid[6] |
| ε-Aminocaproic acid | Competitive Inhibitor | Small Molecule |
| Argininic acid | Competitive Inhibitor | Small Molecule |
| Tick Carboxypeptidase Inhibitor (TCI) | - | Protein (from Rhipicephalus bursa) |
Carboxypeptidase U (TAFIa) Inhibitors
| Inhibitor | IC50 Value | Source Organism/Type |
| AZD9684 (in plasma clot lysis) | 104 ± 8 nM | Small Molecule[7] |
| AZD9684 (in ROTEM) | 73 ± 7 nM | Small Molecule[7] |
| Carboxypeptidase G2 (CPG2) Inhibitor | 0.3 µM | Small Molecule[8] |
| Histargin | 17 µg/ml | Natural Product (from Actinomycetes)[8] |
Experimental Protocols for Ki Determination
Accurate determination of Ki values is paramount for the reliable comparison of inhibitor potency. The following outlines a general spectrophotometric method for determining the Ki of carboxypeptidase inhibitors.
General Spectrophotometric Assay for Carboxypeptidase Inhibition
This method relies on the continuous monitoring of the hydrolysis of a chromogenic substrate by the carboxypeptidase in the presence and absence of an inhibitor.
Materials:
-
Enzyme: Purified Carboxypeptidase A, B, or U.
-
Substrate: A suitable chromogenic substrate for the specific carboxypeptidase (e.g., Hippuryl-L-phenylalanine for Carboxypeptidase A, Hippuryl-L-arginine for Carboxypeptidase B, or Bz-o-cyano-Phe-Arg for Carboxypeptidase U).[9]
-
Inhibitor: The compound to be tested, dissolved in an appropriate solvent.
-
Assay Buffer: A buffer that maintains the optimal pH for enzyme activity (e.g., Tris-HCl buffer).
-
Spectrophotometer: Capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
-
96-well plates or cuvettes.
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate or cuvette, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Incubate for a specific period to allow the enzyme and inhibitor to reach binding equilibrium.
-
Initiate Reaction: Add the substrate to the enzyme-inhibitor mixture to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength over time. The rate of substrate hydrolysis is proportional to the initial velocity of the reaction.
-
Data Analysis:
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Visualizing the Mechanisms of Action and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Carboxypeptidase A Catalytic Mechanism
The catalytic mechanism of Carboxypeptidase A involves a zinc ion at the active site that plays a crucial role in catalysis. The "promoted-water" pathway is a widely accepted model for its mechanism.[10][11][12][13][14]
References
- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A: mechanism of zinc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of mechanism-based carboxypeptidase A inactivators on the basis of the X-ray crystal structure and catalytic reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Measurement of carboxypeptidase U (active thrombin-activatable fibrinolysis inhibitor) in plasma: Challenges overcome by a novel selective assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 11. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]
Safety Operating Guide
Proper Disposal of 4-Amino-D,L-benzylsuccinic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) for 4-Amino-D,L-benzylsuccinic Acid before handling or disposal. This document provides comprehensive guidance on the safe management of this chemical, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to avoid contact with the skin and eyes.[1] In the event of accidental contact, immediate action is crucial.
Emergency Procedures:
| Exposure Route | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
Recommended Disposal Procedures
The primary methods for the disposal of this compound involve professional chemical waste management services. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Disposal Options:
| Method | Description |
| Licensed Chemical Destruction Plant | The material can be transported to a facility specifically licensed for chemical destruction.[1] |
| Controlled Incineration | Controlled incineration with flue gas scrubbing is a suitable method for disposal.[1] |
Containers of this compound should be handled with care. They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is also a viable option.[1]
Spill Management
In the event of a spill, it is essential to prevent the chemical from entering drains.[1] The area should be evacuated, and all sources of ignition must be removed.[1] Use spark-proof tools and explosion-proof equipment during cleanup.[1] The spilled material should be collected and placed in suitable, closed containers for disposal.[1] Adhered or collected material must be disposed of promptly in accordance with appropriate laws and regulations.[1]
Personal Protective Equipment (PPE)
To ensure safety during handling and disposal, the following PPE is recommended:
| Protection Type | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Amino-D,L-benzylsuccinic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 4-Amino-D,L-benzylsuccinic Acid (CAS: 75043-31-1), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To prevent eye contact which may cause serious irritation[1][2]. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use. | To avoid skin contact which may lead to irritation[1][2]. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | To prevent inhalation of dust that may cause respiratory irritation[2]. |
| Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is standard. | To protect skin and clothing from splashes and spills[1]. |
Operational and Handling Workflow
Proper handling procedures are critical to minimize exposure and ensure safety. Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, and avoid the formation of dust and aerosols[1].
The logical workflow for handling this compound is illustrated in the diagram below.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor if skin irritation persists[1][2]. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor[1][2]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1]. |
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers[1].
Disposal: Discharge into the environment must be avoided[1]. Chemical waste should be collected in suitable and closed containers for disposal. All disposal practices must be in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service to dispose of this material.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
